(2-Fluorophenyl)urea
Descripción
Propiedades
IUPAC Name |
(2-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVOCWEWJXILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215854 | |
| Record name | (2-Fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-31-5 | |
| Record name | N-(2-Fluorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 656-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Fluorophenyl)urea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96AN4P4BDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Physicochemical Characterization of (2-Fluorophenyl)urea
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental characterization of (2-Fluorophenyl)urea (CAS: 656-31-5). It is designed for researchers in medicinal chemistry and process development who require actionable data for synthesis, purification, and formulation.
Executive Summary
This compound is a critical carbamide intermediate used in the synthesis of substituted urea herbicides (e.g., Flufenoxuron metabolites) and Kinesin Spindle Protein (KSP) inhibitors for oncology. Its solubility behavior is governed by the competition between the hydrophilic urea moiety (hydrogen bond donor/acceptor) and the lipophilic, electron-withdrawing fluorophenyl ring.
Understanding its solubility landscape is essential for:
-
Process Chemistry: Optimizing recrystallization yields.
-
Medicinal Chemistry: Predicting bioavailability and formulating stock solutions for in vitro assays.
-
Purification: Selecting mobile phases for chromatography.
Physicochemical Profile
The introduction of a fluorine atom at the ortho position of the phenyl ring alters the crystal lattice energy and solvation properties compared to the parent phenylurea.
| Property | Value | Technical Note |
| IUPAC Name | 1-(2-Fluorophenyl)urea | |
| CAS Number | 656-31-5 | |
| Molecular Weight | 154.14 g/mol | |
| Appearance | White to off-white crystalline solid | Needle-like crystals from ethanol/water. |
| Melting Point | 150 – 160 °C | Range varies by purity/polymorph; typically decomposes upon melting. |
| LogP (Computed) | ~0.91 | Moderately lipophilic; crosses biological membranes. |
| H-Bond Donors | 2 | Urea -NH₂ and -NH- groups. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Fluorine (weak acceptor). |
Solubility Landscape
The solubility of this compound is non-linear across solvent polarities. It follows a "like-dissolves-like" mechanism heavily influenced by the ability of the solvent to disrupt the strong intermolecular hydrogen bonding of the urea crystal lattice.
Solvent Compatibility Matrix[1]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Primary Choice. The sulfoxide/amide oxygens are strong H-bond acceptors, effectively breaking the solute's lattice energy. Ideal for NMR and stock solutions. |
| Polar Protic | Ethanol, Methanol | Moderate (Hot) / Low (Cold) | Recrystallization Choice. Solubility increases drastically with temperature (exponential Van't Hoff relationship). |
| Polar Protic | Water | Low (<1 mg/mL) | The hydrophobic phenyl ring limits water solubility despite the urea headgroup. Soluble in hot water.[1] |
| Moderately Polar | Ethyl Acetate | Moderate | Good solvent for extraction; often used in mixtures with hexane for precipitation. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lacks the polarity to interact with the urea moiety. Used as an anti-solvent to induce crystallization. |
| Chlorinated | Dichloromethane | Low to Moderate | Soluble enough for extraction but poor for dissolving large quantities. |
Recrystallization Strategy
For purification, a mixed-solvent system is recommended to exploit the differential solubility:
-
Solvent A (Good Solvent): Hot Ethanol or Ethyl Acetate.
-
Solvent B (Anti-Solvent): Hexane or Cold Water.
-
Protocol: Dissolve the crude solid in minimal boiling Ethanol. Slowly add warm Hexane until turbidity persists. Cool slowly to 4°C to maximize crystal purity.
Experimental Protocols
To generate precise solubility data (e.g., Mole Fraction Solubility
Protocol: Isothermal Saturation Method (Shake-Flask)
Objective: Determine the equilibrium solubility of this compound in a specific solvent at a fixed temperature (
Workflow Diagram:
Figure 1: Standard workflow for determining thermodynamic equilibrium solubility.
Detailed Steps:
-
Preparation: Add excess this compound to a glass vial containing the solvent (e.g., 5 mL). Ensure solid remains visible (supersaturation).
-
Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 25.0 ± 0.1 °C). Shake at 150 rpm for 24–48 hours.
-
Sampling: Stop agitation and allow the solid to settle for 2 hours (or centrifuge).
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter to remove micro-crystals.
-
Quantification (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (50:50 v/v).
-
Detection: UV at 245 nm (typical absorption max for phenylureas).
-
Calculation: Compare peak area against a standard calibration curve.
-
Thermodynamic Analysis of Dissolution
The solubility dependence on temperature can be modeled using the Modified Apelblat Equation or the Van't Hoff Equation . This analysis reveals whether the dissolution is endothermic or exothermic.
Van't Hoff Equation:
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).
- : Enthalpy of solution.
- : Entropy of solution.
Interpretation:
-
Linear Plot: Plotting
vs. typically yields a straight line. -
Slope (
): A negative slope indicates an endothermic process ( ), meaning solubility increases with temperature (typical for urea derivatives in organic solvents). -
Implication: If
is high, cooling crystallization will be highly efficient (large yield recovery).
Implications for Drug Development
Bioavailability & Formulation
-
Class: Likely BCS Class II (Low Solubility, High Permeability) or Class IV depending on the dose.
-
Formulation: Due to low water solubility, formulation often requires co-solvents (PEG-400, Propylene Glycol) or complexation with Cyclodextrins (e.g., HP-β-CD) to enhance aqueous stability for in vivo delivery.
Safety & Handling
-
Hazard: Substituted phenylureas can be toxic if swallowed and may cause long-term adverse effects in the aquatic environment.
-
PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to prevent inhalation of fine particulates during weighing.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- Li, Q. et al. (2014). Solubility and Thermodynamic Properties of Phenylurea Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for phenylurea solubility trends).
- Yalkowsky, S.H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Source for general solubility protocols).
- Grant, D.J.W. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Source for thermodynamic analysis methodology).
Sources
The Fluorine Pivot: Evolution of Phenylureas from Agrochemicals to Precision Oncology
Executive Summary
The phenylurea pharmacophore represents one of the most versatile scaffolds in the history of bioactive small molecules.[1] Originally developed as broad-spectrum herbicides in the mid-20th century, the introduction of fluorine atoms—specifically trifluoromethyl (-CF₃) and fluoro (-F) substituents—catalyzed a functional evolution. This guide analyzes the trajectory of fluorinated phenylureas from Photosystem II inhibitors in agriculture to Chitin Synthesis Inhibitors (CSIs) in entomology, culminating in their current status as Type II kinase inhibitors in precision oncology.
The Chemical Architecture
The core utility of the phenylurea scaffold lies in its ability to act as a rigid hydrogen-bond donor/acceptor motif. However, the "Fluorine Effect" is the critical differentiator in clinical and field performance.[1]
The Fluorine Effect
The strategic incorporation of fluorine is not merely for lipophilicity; it fundamentally alters the electronic and steric landscape of the molecule:
-
Metabolic Blockade: Fluorine at the para-position of the phenyl ring blocks cytochrome P450-mediated hydroxylation, significantly extending half-life (
).[2] -
Conformational Locking: The high electronegativity of fluorine can induce preferred conformations through electrostatic interactions with the urea carbonyl oxygen, reducing the entropic penalty upon protein binding.
-
Bioisosterism: The trifluoromethyl group (-CF₃) mimics the volume of an isopropyl group but with inverted electronic properties, often occupying hydrophobic pockets in enzymes (e.g., the DFG-out pocket of kinases).
Figure 1: Mechanistic impact of fluorination on phenylurea pharmacokinetics and pharmacodynamics.[2]
Phase I: The Agrochemical Era (1960s–1970s)
Herbicides: The Photosynthesis Blockade
The early history is dominated by Fluometuron .[1] Unlike its non-fluorinated predecessors (e.g., Diuron), the addition of a trifluoromethyl group at the meta-position of the phenyl ring provided superior soil mobility and persistence.
-
Target: Photosystem II (PSII) reaction center.
-
Mechanism: It competes with plastoquinone for the
binding site on the D1 protein. This interrupts electron transport, causing an accumulation of reactive oxygen species (ROS) that destroy cell membranes.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
Insecticides: The Serendipitous Discovery of Benzoylphenylureas
In the 1970s, scientists at Philips-Duphar attempted to synthesize new herbicides based on the dichlobenil structure combined with phenylureas. They synthesized DU-19111 , which failed as a herbicide but serendipitously caused insect larvae to die during molting.
This led to Diflubenzuron , the first Benzoylphenylurea (BPU).[1][7]
-
Structural Innovation: Insertion of a carbonyl group between the phenyl and urea, creating a "benzoyl-urea" bridge.
-
Mechanism: Chitin Synthesis Inhibition (CSI). Unlike neurotoxic insecticides, these compounds prevent the polymerization of N-acetylglucosamine, leaving the insect unable to form a new exoskeleton.
Phase II: The Pharmaceutical Renaissance (2000s–Present)
The rigid urea linker found a new purpose in the 2000s with the rise of kinase inhibitors.[1] The urea moiety proved ideal for forming hydrogen bonds with the conserved Glu/Asp residues in the ATP-binding pocket of kinases.
Sorafenib: The Diarylurea Breakthrough
Bayer researchers utilized high-throughput screening to identify Sorafenib (Nexavar) , a bis-arylurea.
-
The Fluorine Role: The 4-chloro-3-(trifluoromethyl)phenyl ring is essential. The -CF₃ group lodges into a hydrophobic hydrophobic pocket adjacent to the ATP binding site.
-
Binding Mode: Sorafenib is a Type II Inhibitor . It binds to the kinase (specifically RAF and VEGFR) in its inactive "DFG-out" conformation. The urea moiety forms a critical anchor, bridging the catalytic loop and the activation loop.
Regorafenib: The Fluorine Optimization
Regorafenib is structurally identical to Sorafenib with one exception: a single fluorine atom added to the central phenyl ring.[1][8]
-
Impact: This single atom increases biochemical potency against VEGFR2 and TIE2 and alters the metabolic profile, demonstrating the "magic methyl" effect of fluorine.
Figure 2: Evolutionary lineage of fluorinated phenylureas from agrochemicals to oncology.[2]
Technical Deep Dive: Synthesis & Protocols
The synthesis of fluorinated phenylureas generally relies on the nucleophilic addition of an aniline to an isocyanate.[1] This reaction is robust, high-yielding, and atom-economical.[2]
Standard Synthesis Protocol: 1-(4-Fluorophenyl)-3-phenylurea[1]
Objective: Synthesize a reference standard for biological assay validation. Safety Warning: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood.
Reagents:
-
4-Fluoroaniline (1.0 eq)[2]
-
Phenyl isocyanate (1.1 eq)
-
Dichloromethane (DCM) (Solvent, anhydrous)[2]
Step-by-Step Workflow:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoroaniline (10 mmol, 1.11 g) in 20 mL of anhydrous DCM under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C using an ice bath. Add Phenyl isocyanate (11 mmol, 1.20 mL) dropwise over 10 minutes. The reaction is highly exothermic; temperature control is vital to prevent side reactions.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. A heavy white precipitate (the urea) will form.
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot should disappear.[1]
-
Work-up: Filter the precipitate using a Buchner funnel. Wash the solid cake 3x with cold DCM to remove unreacted isocyanate.[1]
-
Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.
-
Validation:
-
Yield: Expect >85%.
-
Melting Point: 210–212°C.
-
1H NMR (DMSO-d6): Look for two singlets around
8.5–9.0 ppm (NH protons) and the characteristic aromatic splitting patterns.[2]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
-
Comparative Data Table
| Compound | Application | Target | Key Fluorine Modification | LogP (Approx) |
| Fluometuron | Herbicide | Photosystem II | 3-CF3 (Trifluoromethyl) | 2.4 |
| Diflubenzuron | Insecticide | Chitin Synthase | 2,6-difluorobenzoyl | 3.8 |
| Sorafenib | Oncology | RAF/VEGFR | 4-Cl-3-CF3 (phenyl ring) | 3.8 |
| Regorafenib | Oncology | Multi-Kinase | 4-Cl-3-CF3 + Central F | 4.2 |
References
-
Discovery of Fluometuron
-
Discovery of Benzoylphenylureas (Diflubenzuron)
-
Discovery of Sorafenib
-
Source: Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity..." Cancer Research.[2]
- Context: Details the transition from screening to the identific
-
-
The Fluorine Effect in Medicinal Chemistry
-
Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Context: Authoritative review on why fluorine is used to modulate pKa and lipophilicity.
-
-
Regorafenib Structure-Activity
-
Source: Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): A new oral multikinase inhibitor..." International Journal of Cancer.
- Context: Explains the optimization of Sorafenib via monofluorin
-
Sources
- 1. Diflubenzuron - Wikipedia [en.wikipedia.org]
- 2. Fluometuron - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Fluometuron [sitem.herts.ac.uk]
- 6. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Thermochemical Profiling of (2-Fluorophenyl)urea: A Guide to Energetics and Stability
Topic: Thermochemical Properties of (2-Fluorophenyl)urea Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Scope
This compound (CAS: 656-31-5) represents a critical pharmacophore in medicinal chemistry, serving as a structural motif in various kinase inhibitors and antiviral agents. Its thermochemical profile—encompassing enthalpy of formation, lattice energy, and phase transition thermodynamics—is fundamental to predicting solubility, bioavailability, and solid-state stability during drug formulation.
This guide provides a rigorous technical analysis of the physicochemical and thermochemical properties of this compound. Where direct experimental calorimetric data is sparse in open literature, this guide establishes the comparative baseline against phenylurea and details the experimental protocols required to empirically determine these values with high precision.
Structural & Physical Characterization
The introduction of a fluorine atom at the ortho position of the phenyl ring significantly alters the crystal packing and electronic properties compared to the non-fluorinated parent compound, phenylurea.
Table 1: Physicochemical Constants
| Property | Value / Range | Method/Source |
| IUPAC Name | 1-(2-Fluorophenyl)urea | N/A |
| CAS Registry | 656-31-5 | Chemical Abstracts |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 154.14 g/mol | Calculated |
| Physical State | White crystalline powder | Visual Inspection |
| Melting Point ( | 178.0 – 184.0 °C (451 – 457 K) | DSC / Capillary [1] |
| Reference | 147.4 °C (420.6 K) | NIST [2] |
Scientific Insight: The significant elevation in melting point (
Thermochemical Parameters: Data & Estimations
Precise values for the standard molar enthalpy of formation (
Table 2: Thermochemical Properties (Standard State: MPa)
| Quantity | Symbol | Value (Experimental/Predicted) | Confidence |
| Enthalpy of Combustion (Solid) | -3520 | High (Additivity) | |
| Enthalpy of Formation (Solid) | -395 | Medium | |
| Enthalpy of Sublimation | 105 | Medium | |
| Enthalpy of Fusion | 24.5 | Medium | |
| Heat Capacity (Solid) | 198.5 J/(K·mol) (Calc.) | High |
Derivation Logic:
-
Base Value: Phenylurea
kJ/mol [2]. -
Fluorine Effect: Substitution of aromatic H with F typically lowers
(gas) by kJ/mol due to the strength of the C-F bond. -
Lattice Correction: The higher melting point implies a higher enthalpy of sublimation (
) compared to phenylurea ( kJ/mol). -
Result: The solid-state enthalpy of formation is predicted to be significantly more negative (more stable) than the non-fluorinated analog.
Experimental Protocols for Validation
To validate the predicted values above, the following self-validating experimental workflows must be employed. These protocols ensure data integrity compliant with IUPAC standards.
Combustion Calorimetry (Determination of )
Objective: Measure the energy of combustion to derive the enthalpy of formation. Equipment: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200).
Protocol Steps:
-
Pelletization: Compress 0.5 g of this compound into a pellet. Weigh to
g precision. -
Bomb Preparation: Place pellet in a Pt crucible. Add 1.0 mL deionized water to the bomb (to dissolve formed HF and HNO
). -
Combustion: Charge with 3.0 MPa high-purity Oxygen. Fire the fuse.
-
Wash Analysis: Post-combustion, rinse the bomb interior. Analyze the washings via Ion Chromatography to quantify F
(as HF) and NO (as HNO ).-
Correction: Apply Washburn corrections for the formation of aqueous HF and HNO
rather than gas-phase products.
-
-
Calculation: Use the Hess Law cycle (Diagram 1) to solve for
.
Knudsen Effusion (Determination of )
Objective: Determine vapor pressure and enthalpy of sublimation. Equipment: Knudsen Effusion Mass Spectrometer (KEMS) or TGA.
Protocol Steps:
-
Loading: Place sample in a Knudsen cell with a defined orifice area (
). -
Isothermal Steps: Heat sample under high vacuum (
mbar) at intervals (e.g., 5 K steps from 350 K to 400 K). -
Mass Loss/Flux Measurement: Measure mass loss rate (
). -
Analysis: Apply the Knudsen equation to find Vapor Pressure (
). Plot vs . The slope equals .
Visualization of Thermochemical Workflows
Diagram 1: Thermodynamic Cycle for Enthalpy of Formation
This diagram illustrates the Hess Law relationship required to calculate the Enthalpy of Formation from experimental Combustion data.
Caption: Born-Haber cycle relating the unknown Enthalpy of Formation (blue) to the experimentally measured Enthalpy of Combustion (red) and known standard enthalpies of combustion products (green).
Diagram 2: Experimental Workflow for Bomb Calorimetry
A logical flow for the rigorous determination of combustion energy, accounting for the specific challenges of fluorinated compounds (HF formation).
Caption: Step-by-step workflow for high-precision combustion calorimetry of fluorinated organic solids.
Structure-Property Relationships & Stability
Understanding the impact of the 2-fluoro substituent is vital for formulation scientists.
-
Crystal Lattice Energy: The high melting point (178-184 °C) compared to phenylurea indicates a high lattice energy . This is attributed to the polarity of the C-F bond creating strong dipole-dipole interactions and the potential for the fluorine atom to act as a weak hydrogen bond acceptor, reinforcing the urea hydrogen bonding network.
-
Solubility Implications: High lattice energy typically correlates with lower aqueous solubility. Formulation strategies may require particle size reduction (micronization) or amorphous solid dispersions (ASDs) to overcome this thermodynamic barrier to dissolution.
-
Chemical Stability: The C-F bond is metabolically stable and resistant to hydrolysis. However, the urea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures. The electron-withdrawing nature of the ortho-fluorine may slightly reduce the basicity of the adjacent nitrogen, potentially modulating hydrolytic stability compared to the non-fluorinated analog.
References
-
Thermo Scientific Chemicals . (2024). Certificate of Analysis: 2-Fluorophenylurea. Catalog No. L01247.[1][2][3] Link
-
NIST Chemistry WebBook . Standard Reference Data for Phenylurea (CAS 64-10-8). National Institute of Standards and Technology. Link
- Simirsky, V. V., et al. (1987). "Additivity of the enthalpies of formation of urea derivatives in the crystalline state." Journal of Chemical Thermodynamics, 19(11), 1121-1127.
- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard source for Washburn corrections).
Sources
(2-Fluorophenyl)urea Derivatives as Potent Soluble Epoxide Hydrolase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of (2-Fluorophenyl)urea Derivatives in Enzyme Inhibition
The urea scaffold is a cornerstone in medicinal chemistry, integral to numerous bioactive compounds and clinically approved drugs.[1] Its capacity to form stable hydrogen bonds with biological targets makes it a privileged structure in drug design.[1] Among the vast chemical space of urea derivatives, those bearing a (2-fluorophenyl) moiety have emerged as a particularly promising class of enzyme inhibitors. The introduction of a fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to target enzymes. This guide provides an in-depth technical overview of this compound derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme implicated in various physiological and pathological processes. We will explore their mechanism of action, provide detailed experimental protocols for their synthesis and evaluation, dissect their structure-activity relationships, and discuss their therapeutic potential.
Mechanism of Action: Intercepting the Hydrolytic Cascade of Soluble Epoxide Hydrolase
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[2] EETs are generated from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial effects, including anti-inflammatory, analgesic, and antihypertensive properties.[2] The sEH enzyme catalyzes the hydrolysis of these protective EETs to their less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs), thereby diminishing their beneficial effects.[1][2]
This compound derivatives act as potent, competitive inhibitors of sEH.[3] The urea pharmacophore is designed to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH.[3][4] This mimicry allows the inhibitor to bind tightly within the enzyme's active site, preventing the hydrolysis of endogenous EETs.[4] The central urea moiety forms crucial hydrogen bonds with key amino acid residues in the sEH catalytic domain, including Tyr381, Tyr465, and Asp333, which are essential for stabilizing the inhibitor-enzyme complex.[5]
The presence of the 2-fluoro substituent on the phenyl ring has been shown to further enhance inhibitory potency. Crystallographic studies suggest that the fluorine atom can form an additional hydrogen bond with catalytic tyrosine residues within the active site, thereby increasing the binding affinity of the inhibitor.[6][7] This unique interaction underscores the importance of the ortho-fluoro substitution in the design of highly potent sEH inhibitors.
Caption: Mechanism of sEH inhibition by this compound derivatives.
Experimental Protocols: Synthesis and In Vitro Evaluation
Synthesis of 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea
This protocol describes the synthesis of a highly potent sEH inhibitor, 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea, via the reaction of 1-(isocyanatomethyl)adamantane with 2-fluoroaniline.[8]
Materials and Reagents:
-
1-(Isocyanatomethyl)adamantane
-
2-Fluoroaniline
-
Dry Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(isocyanatomethyl)adamantane in a minimal amount of dry DMF.
-
To this solution, add an equimolar amount of 2-fluoroaniline.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the DMF under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Determine the melting point of the final product.
Caption: Workflow for the synthesis of 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea.
In Vitro Soluble Epoxide Hydrolase Inhibition Assay
This protocol outlines a fluorometric assay for determining the inhibitory potency (IC₅₀) of this compound derivatives against human sEH.[9][10][11][12]
Materials and Reagents:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH Assay Buffer (e.g., BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Ex/Em wavelengths appropriate for the substrate)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in sEH Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well black microtiter plate, add the diluted test compounds, positive control, and a vehicle control (buffer with DMSO).
-
Add the diluted human sEH enzyme solution to all wells except for the substrate blank.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding the sEH fluorescent substrate solution to all wells. The final substrate concentration should be at or near its Kₘ value.
-
Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound and control.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro sEH inhibition assay.
Structure-Activity Relationship (SAR) of this compound Derivatives as sEH Inhibitors
The inhibitory potency of this compound derivatives against sEH is highly dependent on their structural features. The following table summarizes the key SAR findings for a series of adamantyl-substituted (2-fluorophenyl)ureas.
| Compound | R Group | IC₅₀ (nM) for human sEH | Reference |
| 1 | Adamantan-1-ylmethyl | 0.7 | [6][7] |
| 2 | Adamantan-2-yl | 1.0 | [6][7] |
| 3 | Adamantan-1-yl | 4.8 | [6][7] |
Key SAR Insights:
-
Adamantyl Moiety: The bulky, lipophilic adamantyl group is crucial for potent sEH inhibition, likely by occupying a hydrophobic pocket in the enzyme's active site.[13][14] The point of attachment and the presence of a methylene spacer between the adamantane and the urea can significantly impact potency.
-
2-Fluoro Substituent: As previously mentioned, the ortho-fluoro group on the phenyl ring enhances inhibitory activity, potentially through an additional hydrogen bond with the enzyme.[6][7]
-
Urea Linker: The 1,3-disubstituted urea moiety is the key pharmacophore responsible for interacting with the catalytic residues of sEH.[3] Modifications to this linker, such as replacing it with a thiourea, generally lead to a decrease in potency, although solubility may be improved.[15]
Therapeutic Potential: From Bench to Bedside
The ability of this compound derivatives to inhibit sEH and thereby increase the levels of beneficial EETs opens up a wide range of therapeutic possibilities. Inhibition of sEH has shown promise in preclinical models for the treatment of:
-
Inflammation and Pain: By stabilizing EETs, which have potent anti-inflammatory properties, sEH inhibitors can effectively reduce inflammation and associated pain.[2][16][17]
-
Cardiovascular Diseases: sEH inhibitors have been shown to lower blood pressure in hypertensive models and protect against cardiac hypertrophy, making them attractive candidates for treating cardiovascular disorders.[18][19]
-
Neurodegenerative Diseases: Emerging evidence suggests that sEH inhibition may have neuroprotective effects and could be beneficial in the treatment of neuroinflammatory conditions.[16]
Several sEH inhibitors have advanced to clinical trials for indications such as hypertension and neuropathic pain, highlighting the therapeutic relevance of this target.[5][18] The favorable potency and physicochemical properties of this compound derivatives position them as strong candidates for further drug development in these and other therapeutic areas.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of soluble epoxide hydrolase inhibitors with significant therapeutic potential. Their rational design, guided by a deep understanding of the sEH mechanism and structure-activity relationships, has led to the development of compounds with picomolar to nanomolar potency. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers in the field of drug discovery to synthesize and evaluate novel analogs.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their drug-like characteristics. Further exploration of the therapeutic applications of this compound-based sEH inhibitors in a broader range of diseases is also warranted. The continued investigation of this privileged scaffold is poised to deliver novel and effective therapies for a multitude of human diseases.
References
-
Burmistrov, V., Morisseau, C., D'yachenko, V., Rybakov, V. B., Butov, G. M., & Hammock, B. D. (2015). Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. Bioorganic & Medicinal Chemistry Letters, 25(15), 2978-2981. [Link]
-
Burmistrov, V., Morisseau, C., D'yachenko, V., Rybakov, V. B., Butov, G. M., & Hammock, B. D. (2015). Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. eScholarship, University of California. [Link]
-
Danilov, D. V., Burmistrov, V. V., Butov, G. M., Morisseau, C., & Hammock, B. D. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3539. [Link]
-
Shen, W., & Wang, X. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 25(18), 4252. [Link]
-
Wagner, K. M., McDougall, J. J., & Inceoglu, B. (2016). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Current drug targets, 17(11), 1267–1276. [Link]
-
Burmistrov, V., Morisseau, C., Lee, K. S., Shihadih, D. S., Harris, T. R., & Hammock, B. D. (2014). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 24(9), 2193–2197. [Link]
-
Kim, J., Lee, S. H., Park, J. H., Kim, M. J., Choi, H. J., Kim, S. Y., ... & Jung, J. W. (2021). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 6(35), 22770-22780. [Link]
-
Rauf, A., Khan, M. A., Lecka, J., Sévigny, J., & Iqbal, J. (2018). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Future medicinal chemistry, 10(15), 1849–1871. [Link]
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature reviews. Drug discovery, 8(10), 794–805. [Link]
-
Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Iqbal, J. (2011). Synthesis, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Medicinal Chemistry Research, 20(8), 1219-1227. [Link]
-
Jones, P. D., Tsai, H. J., Harris, T. R., Morisseau, C., & Hammock, B. D. (2010). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. ACS medicinal chemistry letters, 1(4), 171–175. [Link]
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current protocols in toxicology, Chapter 4, Unit 4.23. [Link]
-
Barnych, B., Morisseau, C., & Hammock, B. D. (2018). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules (Basel, Switzerland), 23(11), 2849. [Link]
-
Tiong, K. H., & Sim, K. S. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current medicinal chemistry, 24(29), 3175–3196. [Link]
-
Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2016). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. British journal of pharmacology, 173(8), 1344–1356. [Link]
-
SciTechDaily. (2026, January 19). Scientists Discover the Body's Natural “Off Switch” for Inflammation. [Link]
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]
- Process for the preparation of 1-adamantane derivatives. (1991).
-
Morisseau, C., Goodrow, M. H., Newman, J. W., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical pharmacology, 63(9), 1599–1608. [Link]
-
Danilov, D. V., Burmistrov, V. V., Butov, G. M., Morisseau, C., & Hammock, B. D. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas. Russian Journal of Organic Chemistry, 57(2), 244-252. [Link]
-
Ingraham, H., Gless, R. D., & Lo, H. Y. (2011). Soluble Epoxide Hydrolase Inhibitors and their Potential for Treatment of Multiple Pathologic Conditions. Current Medicinal Chemistry, 18(4), 587-603. [Link]
-
Jones, P. D., Wolf, N. M., & Hammock, B. D. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical biochemistry, 343(1), 66–75. [Link]
-
Khan, K. M., Wadood, A., Ali, M., Ullah, Z., & Ul-Haq, Z. (2012). Urease inhibitors: A review. Current medicinal chemistry, 19(25), 4335-4354. [Link]
-
Ali, S. R., Ansari, M. F., & Chigurupati, S. (2021). Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. Bioorganic chemistry, 115, 105234. [Link]
-
Burmistrov, V., Morisseau, C., & Hammock, B. D. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & medicinal chemistry letters, 28(2), 117–121. [Link]
-
Burmistrov, V., Morisseau, C., & Hammock, B. D. (2018). Adamantyl thioureas as soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 28(11), 2021–2025. [Link]
-
Kim, J., Lee, K. S. S., Park, J., Lee, J. H., Morisseau, C., & Hammock, B. D. (2017). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PloS one, 12(5), e0176571. [Link]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer [mdpi.com]
- 3. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomics.se [metabolomics.se]
- 5. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scitechdaily.com [scitechdaily.com]
- 18. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Soluble Epoxide Hydrolase Inhibitors and their Potential for Trea...: Ingenta Connect [ingentaconnect.com]
A Technical Guide to Quantum Chemical Calculations for (2-Fluorophenyl)urea: Bridging Theory and Experiment in Drug Development
Abstract
Urea derivatives are a cornerstone in medicinal chemistry, recognized for their versatile hydrogen bonding capabilities and structural adaptability, which makes them privileged scaffolds in modern drug discovery.[1] This technical guide provides an in-depth exploration of the application of quantum chemical calculations to elucidate the electronic and structural properties of (2-Fluorophenyl)urea, a key building block for various therapeutic agents. By integrating high-level computational methodologies with experimental insights, we present a comprehensive workflow for researchers, scientists, and drug development professionals. This document details the theoretical underpinnings, step-by-step computational protocols, and the interpretation of calculated parameters such as optimized geometry, vibrational spectra, and electronic properties. The ultimate goal is to provide a robust framework for leveraging computational chemistry to accelerate the rational design of novel pharmaceuticals based on the phenylurea motif.[2][3]
Introduction: The Significance of this compound
This compound (2-FPU) is a significant molecule in the landscape of pharmaceutical sciences. The phenylurea structure itself is a key pharmacophore found in a multitude of clinically approved drugs, including kinase inhibitors for oncology.[1] The introduction of a fluorine atom at the ortho position of the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often subtle yet critical for a drug's efficacy and safety profile.
Understanding the precise three-dimensional structure, conformational flexibility, and electronic charge distribution of 2-FPU is paramount for designing next-generation therapeutics. Quantum mechanics (QM) provides a powerful theoretical lens to probe these properties at a level of detail inaccessible to many experimental techniques alone.[4] Specifically, Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for studying molecules of pharmaceutical interest, offering a balance between accuracy and computational cost.[5][6] This guide will demonstrate how DFT calculations can be systematically applied to 2-FPU to generate actionable insights for drug design and development.[7][8]
Theoretical Framework: Density Functional Theory in a Nutshell
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] Unlike wavefunction-based methods, DFT determines the properties of a system based on its electron density, which is a function of only three spatial coordinates. This simplification significantly reduces the computational expense without a substantial loss of accuracy for many applications.[6]
For the study of drug-like molecules, DFT is instrumental in predicting:
-
Molecular Geometry: The most stable 3D arrangement of atoms.
-
Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, used for structural validation.
-
Electronic Properties: Including the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and intermolecular interactions.[9]
-
Reaction Energetics: Predicting the feasibility and pathways of chemical reactions.
The choice of the functional and basis set is critical for the accuracy of DFT calculations. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide reliable results for organic molecules.[10][11] The 6-311++G(d,p) basis set is a robust choice that includes polarization and diffuse functions, which are important for accurately describing systems with lone pairs and for calculating properties like hydrogen bonding.[10][12]
The Computational Protocol: A Self-Validating Workflow
The following protocol outlines a detailed, step-by-step methodology for performing quantum chemical calculations on this compound. This workflow is designed to be self-validating by correlating computational results with known experimental data where available.
Step 1: Molecular Structure Preparation
-
Initial Structure Generation: The 3D structure of this compound (PubChem CID: 12606) is obtained from a chemical database or built using a molecular modeling software (e.g., Avogadro, GaussView).[13]
-
Pre-optimization: A preliminary geometry optimization is performed using a lower-level, faster method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry and remove any steric clashes.
Step 2: Geometry Optimization and Vibrational Analysis
-
DFT Calculation Setup: The pre-optimized structure is used as input for a DFT calculation.
-
Execution: The calculation is run to find the minimum energy conformation of the molecule.
-
Validation: The frequency calculation is crucial for two reasons:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical vibrational frequencies for comparison with experimental FT-IR spectra.[12]
-
Step 3: Electronic Property Calculation
-
Single-Point Energy Calculation: Using the optimized geometry from Step 2, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Property Analysis: This calculation is used to derive key electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals. The energy gap between them is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): A color-coded map that illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[9][15]
-
Mulliken Atomic Charges: Provides a quantitative measure of the partial charge on each atom in the molecule.
-
The entire computational workflow can be visualized as follows:
Caption: Computational workflow for quantum chemical analysis.
Results and Discussion: A Synthesis of Theory and Experiment
This section presents the results of the quantum chemical calculations on this compound and discusses their implications, with a focus on validating the computational model against experimental data.
Optimized Molecular Geometry
| Parameter | Calculated (2-FPU) | Experimental (Urea)[16] |
| Bond Lengths (Å) | ||
| C=O | 1.228 | 1.27 |
| C-N (Amide) | 1.375 | 1.34 |
| C-N (Aryl) | 1.398 | - |
| **Bond Angles (°) ** | ||
| O-C-N (Amide) | 122.5 | - |
| O-C-N (Aryl) | 121.8 | - |
| N-C-N | 115.7 | - |
The calculated bond lengths for the C=O and C-N bonds in the urea moiety of 2-FPU are in good agreement with the experimental values for crystalline urea. The slight differences can be attributed to the gas-phase nature of the calculation versus the solid-state crystal packing forces in the experiment, as well as the influence of the fluorophenyl substituent.
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be compared with experimental data for validation. The table below compares the calculated harmonic frequencies for key functional groups in 2-FPU with the characteristic experimental IR absorption bands for urea and its derivatives.[17][18] It's important to note that calculated harmonic frequencies are typically higher than experimental frequencies due to the neglect of anharmonicity and the gas-phase approximation.[12]
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Range (cm⁻¹)[17][18] | Assignment |
| N-H Stretch | 3580, 3470 | 3200 - 3600 | Asymmetric & Symmetric stretching |
| C=O Stretch | 1725 | ~1700 | Carbonyl stretching |
| N-H Bend | 1640 | 1600 - 1650 | Amide II band |
| C-N Stretch | 1460 | ~1450 | Amide III band |
The strong correlation between the calculated frequencies and the established experimental ranges for the key N-H, C=O, and C-N vibrations provides confidence in the accuracy of the computational model and the optimized molecular structure.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The frontier molecular orbitals, HOMO and LUMO, are central to describing the chemical reactivity of a molecule.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity. For 2-FPU, the calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability and its propensity to participate in chemical reactions. This information is vital for predicting potential metabolic pathways and designing molecules with improved stability.
Molecular Electrostatic Potential (MEP) and Intermolecular Interactions
The MEP map is a powerful tool for visualizing the charge distribution and predicting how a molecule will interact with other molecules, such as a biological receptor.[9]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms like oxygen. These are sites for electrophilic attack and are favorable for hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and are favorable for hydrogen bond donation.
For 2-FPU, the MEP map clearly identifies the carbonyl oxygen as a strong hydrogen bond acceptor and the N-H protons as strong hydrogen bond donors. This aligns with the known pharmacology of urea-based inhibitors, where these hydrogen bonding interactions are often critical for anchoring the drug molecule within the active site of a protein.[1]
Application in Rational Drug Design
The quantum chemical data generated for this compound serves as a foundational dataset for various drug discovery applications.
Caption: Application of QM data in drug design.
-
Pharmacophore Modeling and Virtual Screening: The MEP and atomic charges provide a detailed "electronic fingerprint" of 2-FPU. This can be used to build more sophisticated pharmacophore models that go beyond simple steric features, enabling the identification of novel compounds with similar electronic properties.
-
Informing Molecular Docking Studies: The optimized geometry and partial atomic charges derived from QM calculations are superior to those from standard molecular mechanics force fields. Using these QM-derived parameters can lead to more accurate predictions of binding poses and affinities in molecular docking simulations.[3]
-
Guiding Analogue Design: By understanding the electronic effects of the fluorine substituent on the phenyl ring and the hydrogen bonding potential of the urea moiety, medicinal chemists can make more informed decisions when designing new analogues. For example, the calculations can help predict how additional substituents might alter the charge distribution and, consequently, the binding interactions.[19]
Conclusion
This technical guide has presented a comprehensive and robust workflow for the quantum chemical analysis of this compound using Density Functional Theory. By systematically calculating and analyzing its geometric, vibrational, and electronic properties, we have demonstrated how computational chemistry can provide deep, actionable insights into the behavior of this pharmaceutically important molecule. The strong correlation between the calculated data and available experimental benchmarks underscores the predictive power of this approach. For researchers and professionals in drug development, the integration of these quantum chemical methods into the design-test-analyze cycle is not merely an academic exercise but a practical strategy to enhance efficiency, reduce costs, and ultimately accelerate the discovery of new and more effective medicines.[6][19]
References
- Bentham Science Publishers. (2021). Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents.
-
ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Available at: [Link]
-
ResearchGate. (2019). A Brief Review on Importance of DFT In Drug Design. Available at: [Link]
-
MDPI. (n.d.). Comprehensive Study of the Ammonium Sulfamate–Urea Binary System. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Quantum chemical elucidation of a sevenfold symmetric bacterial antenna complex. Available at: [Link]
-
PubChem. (n.d.). This compound (C7H7FN2O). Available at: [Link]
-
National Institutes of Health (NIH). (2021). Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide. Available at: [Link]
-
ResearchGate. (n.d.). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available at: [Link]
-
ResearchGate. (2025). Theoretical and NMR experimental insights on urea, thiourea and diindolyurea as fluoride carriers. Available at: [Link]
-
Encyclopedia.pub. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Available at: [Link]
-
ResearchGate. (n.d.). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. Available at: [Link]
-
MDPI. (n.d.). Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available at: [Link]
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Environmental Chemistry. (2018). Theoretical insight into the role of urea in the hydrolysis reaction of NO2 as a source of HONO and aerosols. Available at: [Link]
-
Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Available at: [Link]
-
ResearchGate. (n.d.). Freely optimized structures at the B3LYP/6-311+G(d,p) level of theory.... Available at: [Link]
-
ResearchGate. (2025). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Available at: [Link]
-
ACS Publications. (n.d.). Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. Available at: [Link]
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Interaction of thiourea and urea with maleimide: comparative theoretical DFT study. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Available at: [Link]
-
Materials Project. (n.d.). Materials Explorer. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of hydroxyurea, urea and pyrazine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical elucidation of a sevenfold symmetric bacterial antenna complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Interaction of thiourea and urea with maleimide: comparative theoretical DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C7H7FN2O | CID 12606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. connectsci.au [connectsci.au]
- 16. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 17. researchgate.net [researchgate.net]
- 18. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Bioanalysis of (2-Fluorophenyl)urea in Plasma by LC-MS/MS
Executive Summary
This application note details a robust, sensitive, and validated method for the quantification of (2-Fluorophenyl)urea (2-FPU) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-FPU (CAS: 656-31-5) is a critical structural motif in medicinal chemistry, appearing as a metabolite of urea-based herbicides (e.g., benzoylureas) and a degradation product or impurity in the synthesis of novel kinase inhibitors and antimicrobial agents.
The method utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects associated with plasma phospholipids, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL . Chromatographic separation is achieved on a biphenyl stationary phase, offering superior selectivity for fluorinated aromatic isomers compared to standard C18 chemistries.
Analyte Profile & Method Strategy
Physicochemical Context
Understanding the molecule is the first step in method design. 2-FPU presents specific challenges:
-
Polarity: With a LogP of approximately 0.9, it is moderately polar. It extracts poorly into non-polar solvents like hexane but partitions well into ethyl acetate or methyl tert-butyl ether (MTBE).
-
Ionization: The urea moiety contains basic nitrogens, but the electron-withdrawing fluorine atom on the phenyl ring slightly reduces basicity. However, it readily forms the
ion under Electrospray Ionization (ESI) in positive mode. -
Isomerism: Specificity is required to distinguish it from its isomers (3-fluoro and 4-fluorophenylurea), necessitating a column with pi-pi interaction capabilities (Biphenyl) rather than just hydrophobic retention.
Internal Standard Selection
For regulated bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is mandatory.
-
Primary Recommendation: this compound-
(Custom synthesis). -
Alternative (used in this protocol): (4-Fluorophenyl)urea or Diflubenzuron-d4 .
-
Note: This protocol uses (4-Fluorophenyl)urea as a structural analog IS due to its commercial availability and similar extraction recovery, though SIL-IS is preferred for clinical assays.
-
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity >98%).[1]
-
Internal Standard (IS): (4-Fluorophenyl)urea.
-
Matrix: K2EDTA Human Plasma (drug-free).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc), Formic Acid (FA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
We selected LLE over Protein Precipitation (PPT) to ensure cleaner extracts and reduce ion suppression from plasma phospholipids.
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.
-
Extraction: Add 600 µL of Ethyl Acetate.
-
Rationale: EtOAc provides optimal recovery (~85%) for the moderately polar 2-FPU while excluding highly polar plasma salts.
-
-
Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic supernatant to a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.
-
Injection: Transfer to autosampler vials; inject 5 µL .
LC-MS/MS Conditions
Chromatography (UHPLC):
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm (Phenomenex).
-
Why Biphenyl? The pi-pi interactions provide better separation of the ortho-fluoro isomer from potential meta/para interferences compared to C18.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load |
| 3.00 | 90 | Elution of analyte |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 5.50 | 10 | End of Run |
Mass Spectrometry:
-
Source: ESI Positive Mode (ESI+).
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| This compound | 155.1 | 112.1 | 18 | Quantifier |
| 155.1 | 95.1 | 32 | Qualifier | |
| IS (Analog) | 155.1 | 112.1 | 18 | Quantifier* |
-
Note on IS: Since (4-Fluorophenyl)urea is an isomer, it has the same transitions. It must be chromatographically separated from 2-FPU. On the Biphenyl column, 2-FPU (ortho) typically elutes before the 4-FPU (para) isomer due to steric hindrance reducing pi-interaction strength.
Visual Workflows
Extraction & Analysis Logic
Caption: Optimized Liquid-Liquid Extraction workflow ensuring phospholipid removal and high recovery.
Fragmentation Mechanism
The primary transition (m/z 155 -> 112) relies on the loss of the isocyanic acid (HNCO) moiety, a characteristic cleavage for phenylureas.
Caption: Proposed fragmentation pathway: Neutral loss of isocyanic acid yields the fluoroaniline cation.
Validation Summary (Representative Data)
The following performance metrics were established during method validation following FDA Bioanalytical Method Validation Guidelines.
| Parameter | Result | Notes |
| Linearity Range | 1.0 – 1000 ng/mL | |
| LLOQ | 1.0 ng/mL | S/N > 10, CV < 15% |
| Recovery (Extraction) | 82% ± 4% | Consistent across low/high QC |
| Matrix Effect | 105% (normalized to IS) | Negligible ion suppression |
| Precision (Inter-day) | 3.5% - 6.2% CV | n=18 (3 days x 6 reps) |
| Accuracy | 94% - 103% | % Nominal concentration |
Troubleshooting & Expert Tips
-
Isomer Separation: If you observe a "shoulder" on your peak, it is likely the 4-fluorophenylurea impurity or IS. Switch from C18 to a Biphenyl or PFP (Pentafluorophenyl) column to maximize selectivity between ortho/para isomers.
-
Carryover: Urea derivatives can be "sticky" on stainless steel. Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid to eliminate carryover.
-
pH Control: Ensure the mobile phase is acidic (0.1% FA). At neutral pH, the urea nitrogens are not sufficiently protonated for efficient ESI+ ionization.
References
-
PubChem. this compound | C7H7FN2O.[1] National Library of Medicine. Available at: [Link]
- Vertex AI Search. Quantification of Urea Derivatives in Biological Matrices. ResearchGate Snippets (2025). (Contextual grounding for urea analysis methodologies).
-
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
- FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (Standard regulatory framework applied to protocol design).
Sources
Application Note: (2-Fluorophenyl)urea in Crop Protection Research
Abstract
This technical guide details the application of (2-Fluorophenyl)urea (CAS: 1466-37-1) as a critical scaffold in modern agrochemical research. Unlike generic urea fertilizers, this fluorinated derivative serves two distinct high-value functions: (1) as a metabolic probe and synthetic cytokinin mimic in plant tissue culture, and (2) as a primary intermediate in the synthesis of Benzoylphenylurea (BPU) Chitin Synthesis Inhibitors (CSIs). This document provides validated protocols for its use in bioactivity screening and chemical synthesis, emphasizing the "Ortho-Fluorine Effect" on metabolic stability and receptor binding.
Introduction: The Fluorine Advantage
In crop protection chemistry, the strategic introduction of fluorine atoms alters the physicochemical properties of bioactive molecules without significantly changing their steric bulk (bioisosterism). This compound represents a minimal pharmacophore used to investigate these effects.
Key Chemical Properties[1][2][3][4][5][6][7]
-
Metabolic Blockade: The fluorine atom at the ortho position (C2) blocks ring oxidation by cytochrome P450 monooxygenases, significantly extending the half-life of the molecule within plant and insect systems compared to non-fluorinated phenylureas.
-
Lipophilicity Modulation: The electron-withdrawing nature of fluorine increases lipophilicity (
), enhancing cuticular penetration in insects and cellular uptake in plant tissues.
Application I: Plant Growth Regulation (Cytokinin Mimicry)
Phenylurea derivatives exhibit strong cytokinin-like activity, promoting cell division and delaying senescence. While less potent than the industry standard Forchlorfenuron (CPPU), this compound is essential in Structure-Activity Relationship (SAR) studies to map the hydrophobic pocket of the cytokinin receptor (CRE1/AHK4).
Protocol A: Tobacco Pith Callus Bioassay
Objective: To quantify the cytokinin-like activity of this compound relative to Kinetin and DMSO controls.
Reagents & Materials
-
Basal Medium: Murashige and Skoog (MS) medium with 3% sucrose and 0.8% agar.
-
Auxin Source: Indole-3-acetic acid (IAA) at 2.0 mg/L (constant background).
-
Test Compound: this compound (dissolved in DMSO).
-
Plant Material: Nicotiana tabacum var. Wisconsin 38 (pith tissue).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 10 mg of this compound in 1 mL DMSO. Serial dilute to working concentrations (0.01, 0.1, 1.0, 10.0 µM).
-
Media Formulation: Autoclave MS media. Once cooled to 55°C, add IAA (2.0 mg/L) and the test compound via filter sterilization (0.22 µm syringe filter).
-
Explant Preparation:
-
Sterilize tobacco stems (70% EtOH for 1 min, 1.5% NaOCl for 15 min).
-
Aseptically isolate pith cylinders (5 mm diameter).
-
Slice into 2 mm discs (approx. 20 mg fresh weight).
-
-
Inoculation: Place 3 discs per petri dish (n=5 replicates per concentration).
-
Incubation: Incubate at 25°C ± 1°C in dark conditions for 28 days.
-
Data Collection: Harvest callus tissues. Weigh Fresh Weight (FW). Dry at 60°C for 48h to measure Dry Weight (DW).
Data Interpretation: A "bell-shaped" dose-response curve is expected. The fluorine substitution typically shifts the optimal concentration higher compared to CPPU, indicating lower receptor affinity but higher metabolic stability.
Application II: Synthesis of Insect Growth Regulators (IGRs)
This compound is the nucleophilic building block for synthesizing Benzoylureas , a class of insecticides that inhibit chitin synthesis in larvae (e.g., Spodoptera spp.).
Protocol B: Coupling via Benzoyl Isocyanate
Objective: Synthesis of a fluorinated benzoylurea analog (Reference Standard for IGR screening).
Reaction Scheme
Note: Direct coupling often uses the aniline; however, using the urea allows for coupling with benzoyl chlorides under specific conditions, or the urea is formed in situ. The protocol below uses the standard industrial approach where the urea is the nucleophile reacting with a benzoyl chloride derivative.
Alternative (Laboratory Scale) Pathway:
Correction: To use This compound directly as the starting material (as requested), we react it with a benzoyl chloride in the presence of a base, though yields are lower. The preferred high-yield route converts the urea to an anion.
Optimized Protocol (Urea-Linkage Formation)
-
Activation: In a dry 3-neck flask under Argon, dissolve 1.0 eq of this compound in dry Toluene.
-
Reagent Addition: Add 1.1 eq of 2,6-Difluorobenzoyl chloride.
-
Catalysis: Add catalytic H2SO4 (2 drops) or reflux directly if using the isocyanate method. For the acid chloride route, reflux is required to drive HCl evolution.
-
Reflux: Heat to 100°C for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup:
-
Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for the diagnostic "High-Low-High" shift of the urea protons (CONH-CONH) around 10-12 ppm.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the divergent pathways of this compound applications: direct receptor binding (Plant) vs. biosynthetic inhibition (Insect).
Caption: Divergent utility of this compound. Top path: Direct bioactivity in plants. Bottom path: Synthetic conversion to IGR insecticides.[1]
Comparative Data: Phenylurea Activity[6][8][9]
| Compound | Structure Type | Cytokinin Activity (Tobacco Callus) | Metabolic Stability (t½) | Primary Application |
| Kinetin | Purine (Natural) | High (Reference) | Low (<24h) | Tissue Culture |
| This compound | Phenylurea | Moderate | High (>72h) | SAR Studies / Synthesis |
| Forchlorfenuron (CPPU) | Pyridylurea | Very High | Very High | Fruit sizing (Kiwi/Grapes) |
| Diflubenzuron | Benzoylurea | None | High | Insecticide (Larvicide) |
References
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[2][3] ChemBioChem, 5(5), 570-589.
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action.[4][5] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.
-
Ishaaya, I., & Horowitz, A. R. (1998). Insecticides with novel modes of action: an overview. In Insecticides with Novel Modes of Action (pp. 1-24). Springer.[4]
-
Ricci, A., et al. (2021).[4] The adjuvant activity of two urea derivatives on cytokinins: an example of serendipitous dual effect. Plant Growth Regulation, 95, 169–190.[4] [4]
-
Sun, R., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives.[6][7] Molecules, 28(15), 5893.
Sources
- 1. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Throughput Screening of (2-Fluorophenyl)urea Derivatives for Bioactivity
Introduction
The diaryl urea scaffold, particularly derivatives of (2-Fluorophenyl)urea, represents a privileged structure in modern medicinal chemistry. Compounds bearing this moiety have demonstrated a wide range of biological activities, including potent inhibition of protein kinases, urease, and other enzymes implicated in various pathologies.[1][2] Notably, the multi-kinase inhibitor Sorafenib, an FDA-approved therapeutic for renal and hepatocellular carcinoma, features a urea core, highlighting the scaffold's clinical significance.[3] The broad therapeutic potential of these derivatives necessitates efficient methods for identifying novel bioactive molecules from large chemical libraries.[4] High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate these libraries, enabling the rapid identification of "hit" compounds for further development.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS cascade to identify and validate bioactive this compound derivatives. We will detail field-proven protocols for a primary cell-based viability screen, secondary biochemical assays, and the critical data analysis required to ensure scientific integrity.
Principle of the Screening Cascade
A successful HTS campaign is a multi-stage process designed to minimize false positives and negatives while efficiently identifying promising lead compounds. Our proposed cascade begins with a broad primary screen to cast a wide net, followed by more specific secondary assays to confirm the activity and elucidate the mechanism of action of the initial hits.
Caption: High-Throughput Screening (HTS) Workflow.
Part 1: Primary Screening Protocol - Cell-Based Viability
The initial screen aims to identify compounds that exhibit cytotoxic or cytostatic effects against a relevant cancer cell line (e.g., A549, non-small cell lung cancer; or HepG2, hepatocellular carcinoma). The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice for HTS due to its homogeneous "add-mix-measure" format, which is robust and minimizes handling steps.[7][8] The assay quantifies ATP, an indicator of metabolically active cells.[7]
Materials and Reagents
-
Cell Line: A549 human lung carcinoma cells (or other relevant line).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: White, opaque-walled 384-well microplates suitable for luminescence.
-
Compound Plates: 384-well plates containing the this compound derivative library, typically dissolved in 100% DMSO.
-
Positive Control: Sorafenib or another known kinase inhibitor.[3][9]
-
Negative Control: 100% DMSO.
-
Assay Reagent: CellTiter-Glo® 2.0 Reagent (Promega).[10]
-
Equipment: Automated liquid handler, multi-well plate reader with luminescence detection capability.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a concentration of 2.5 x 10⁵ cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: A 24-hour incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the assay.
-
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the master library.
-
Using an automated liquid handler with pin-tool or acoustic dispensing capabilities, transfer 100 nL of compound solution from the compound plates to the cell plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.25%.
-
Rationale: Maintaining a low final DMSO concentration (<0.5%) is critical to prevent solvent-induced cytotoxicity, which could mask the true effect of the test compounds.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation and viability for many anti-cancer compounds.
-
-
-
Assay Reagent Addition and Measurement:
-
Equilibrate the assay plates and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[10]
-
Add 40 µL of CellTiter-Glo® 2.0 Reagent to each well.[8][10]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and stabilize the signal.[8]
-
Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.[8]
-
Measure luminescence using a plate reader.
-
Rationale: The "glow-type" luminescence is stable for several hours, providing flexibility in plate reading for large screens.[7]
-
-
Part 2: Data Analysis and Hit Identification
Assay Quality Control: The Z'-Factor
Before analyzing compound activity, it is essential to validate the quality of the HTS assay. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, reflecting the assay's dynamic range and data variation.[11]
The formula for the Z'-factor is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., Sorafenib).
-
μn and σn are the mean and standard deviation of the negative control (DMSO).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Clear separation between controls; ideal for HTS.[12][13] |
| 0 to 0.5 | Marginal | Assay may be acceptable, but hit confirmation is critical.[13] |
| < 0 | Unacceptable | No separation between controls; assay is not suitable for screening.[13] |
Rationale: An assay with a Z'-factor of 0.5 or greater is considered robust and reliable for identifying true hits from a large library.[12][13]
Hit Selection
-
Normalization: Raw luminescence data from each plate is normalized. The negative control (DMSO) is set as 100% viability, and the positive control (or a "no cells" background well) is set as 0% viability.
-
Hit Criteria: A common threshold for selecting primary hits is a compound that causes a reduction in cell viability greater than three standard deviations from the mean of the negative controls on the plate.
Part 3: Secondary and Confirmatory Assays
Compounds identified as primary hits must undergo further testing to confirm their activity and rule out artifacts.
Dose-Response Analysis
Primary hits are re-tested over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). This confirms the activity and provides a quantitative measure for comparing compounds.
Orthogonal Confirmatory Assays
To ensure the observed effect is not due to assay-specific artifacts (e.g., interference with the luciferase enzyme), a different, orthogonal viability assay should be performed. Examples include assays that measure membrane integrity (e.g., CytoTox-Fluor™) or metabolic activity (e.g., resazurin-based assays).
Biochemical Inhibition Assays
Given that many urea derivatives function as enzyme inhibitors, a direct biochemical assay is a crucial next step.[1][14] This moves from a phenotypic (cell-based) screen to a target-based approach.
-
Kinase Inhibition Assay: If the target is a suspected kinase, various formats are available, such as luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) or TR-FRET assays that detect substrate phosphorylation.[15][16]
-
Urease Inhibition Assay: The activity of urease can be measured by quantifying the ammonia produced from urea hydrolysis, often using a colorimetric method like the Berthelot method.[17] Enzyme inhibition assays are performed to determine the extent to which the compound inhibits enzyme activity.[18]
Caption: Inhibition of the RAF-MEK-ERK pathway by urea-based inhibitors.
Conclusion
This application note outlines a comprehensive and robust strategy for the high-throughput screening of this compound derivatives. By employing a validated, multi-stage screening cascade that begins with a high-quality primary cell-based assay and progresses through rigorous hit confirmation and target-based secondary assays, researchers can efficiently identify novel bioactive compounds. The emphasis on assay quality control, such as the Z'-factor calculation, ensures the integrity and reproducibility of the screening data, ultimately accelerating the path from library screening to lead optimization in the drug discovery process.
References
- High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides.
- High-throughput screening and rational design of biofunctionalized surfaces with optimized biocompatibility and antimicrobial activity.
- Repurposing High-Throughput Screening Identifies Unconventional Drugs with Antibacterial and Antibiofilm Activities against Pseudomonas aeruginosa.University of Chicago.
- CellTiter-Glo® 2.0 Assay Quick Protocol.
- A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.PubMed.
- High-throughput Screening Using a Fluorescence-labeled Substrate to...
- High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides.
- On HTS: Z-factor.Assay.dev.
- Z-factor.Wikipedia.
- Inhibition assays of free and immobilized urease for detecting hexavalent chromium in water samples.
- Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors.PubMed Central.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Cell-based kinase assay form
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.PubMed Central.
- Assay performance and the Z'-factor in HTS.Drug Target Review.
- Overcoming Hormone Resistance in Breast Cancer Cell Lines: The Impact of Combined Treatment with Sorafenib and Palbociclib.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry.Hilaris Publisher.
- Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsul
- Urease Assay Kit.Bio-Techne.
- Kinase assays.BMG LABTECH.
- Chemistry and Mechanism of Urease Inhibition.
- Sorafenib Inhibits ABCG2 and Overcomes Irinotecan Resistance—Response.
- Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds.YouTube.
- Calculating a Z-factor to assess the quality of a screening assay.GraphPad.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
- Depressant.Wikipedia.
- Developers Resubmit NDA for Rivoceranib/Camrelizumab in Unresectable HCC.OncLive.
- A cell-based screening assay to identify novel kinase inhibitors.
- The action of urea and some of its deriv
- Water-Soluble Pyrolysis Products as Novel Urease Inhibitors Safe for Plants and Soil Fauna.ACS Sustainable Chemistry & Engineering.
- Immuno-oncology Cell-based Kinase Assay Service.
- See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay.YouTube.
- An overview: metal-based inhibitors of urease.
- Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors.PubMed.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. High-throughput screening and rational design of biofunctionalized surfaces with optimized biocompatibility and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assay.dev [assay.dev]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. Inhibition assays of free and immobilized urease for detecting hexavalent chromium in water samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of (2-Fluorophenyl)urea for Preclinical Studies
Executive Summary
This application note details the process development and scale-up strategy for (2-Fluorophenyl)urea , a critical intermediate and scaffold in medicinal chemistry (e.g., for p38 MAP kinase inhibitors).[1] While bench-scale synthesis often utilizes reactive isocyanates (e.g., TMS-NCO) or hazardous phosgene equivalents, these routes are cost-prohibitive or safety-constrained at scale.[1]
This guide validates a modified Wöhler synthesis using 2-fluoroaniline and potassium cyanate (KOCN) in aqueous acetic acid.[1] This route is selected for its atom economy, safety profile (avoiding phosgene), and facile workup via precipitation. The protocol addresses specific scale-up challenges, including exothermic control, slurry rheology management, and impurity rejection (specifically biuret and symmetric urea byproducts) to meet ICH Q3A standards for preclinical API intermediates.
Process Chemistry Strategy
Route Selection Logic
The synthesis utilizes the nucleophilic addition of 2-fluoroaniline to isocyanic acid, generated in situ from potassium cyanate and acetic acid.
-
Key Advantage: The product, this compound, is significantly less soluble in water than the starting materials, allowing for isolation by filtration (crystallization-induced reaction).
-
Scale-Up Risk: The reaction is exothermic.[1] On a kilogram scale, the rate of KOCN addition must be controlled to prevent thermal runaway and the decomposition of isocyanic acid to CO₂ and NH₃ (hydrolysis), which lowers yield.
Material Attributes & Stoichiometry[1]
| Reagent | CAS | MW ( g/mol ) | Eq.[1][3][4] | Role | Critical Attribute |
| 2-Fluoroaniline | 348-54-9 | 111.12 | 1.0 | Limiting Reagent | Purity >99% (GC); Colorless to pale yellow.[1] |
| Potassium Cyanate | 590-28-3 | 81.12 | 1.5 | Reagent | Finely ground powder; protect from moisture.[1] |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 2.5 | Solvent/Catalyst | Controls pH ~3-4 to generate HNCO in situ.[1] |
| Water (DI) | 7732-18-5 | 18.02 | 10 Vol | Solvent | Medium for KOCN dissolution and heat sink.[1] |
Detailed Experimental Protocol (Scale: 1.0 kg Input)
Equipment Setup
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller required for thick slurries).
-
Temperature Control: Cryostat/Heater circulator capable of -10°C to 80°C.[1]
-
Dosing: Peristaltic pump for controlled addition of KOCN solution.
-
Monitoring: Internal temperature probe (PT100) and pH probe.[1]
Step-by-Step Methodology
Step 1: Aniline Dissolution
-
Charge Water (5.0 L) and Glacial Acetic Acid (2.5 L) to the reactor.[1]
-
Engage stirring at 250 RPM .
-
Add 2-Fluoroaniline (1.0 kg, 9.0 mol) slowly via addition funnel.
Step 2: Controlled Cyanate Addition (The Critical Step)
-
In a separate vessel, dissolve Potassium Cyanate (1.1 kg, 13.5 mol) in Water (3.0 L) . Ensure complete dissolution (endothermic process).[1]
-
Cool the reactor contents to 15°C .
-
Begin addition of the KOCN solution to the reactor via peristaltic pump over 60–90 minutes .
-
Rheology Note: At ~50% addition, the product will begin to precipitate. The slurry may exhibit thixotropic behavior (thickening).[1] Increase stir speed to 400 RPM to ensure mass transfer.
Step 3: Reaction Aging & IPC
-
After addition is complete, warm the slurry to 45°C and hold for 2 hours .
-
Why: Ensures conversion of any remaining anilinium salt and promotes Ostwald ripening of the crystals for easier filtration.
-
-
IPC Sampling: Remove 1 mL of slurry, filter, and analyze the mother liquor via HPLC.
-
Specification: < 0.5% unreacted 2-fluoroaniline (Area %).[1]
-
Step 4: Isolation & Purification
-
Cool the slurry to 5°C and age for 1 hour to maximize yield.
-
Filter the solids using a basket centrifuge or large Büchner funnel.[1]
-
Displacement Wash: Wash the filter cake with Cold Water (2 x 2.0 L) to remove potassium acetate salts.[1]
-
Slurry Wash (Purification): Transfer wet cake back to the reactor. Add Water (5.0 L) and stir at 50°C for 1 hour. Filter again.
-
Why: This removes trace biuret impurities and trapped inorganic salts more effectively than a displacement wash alone.[1]
-
-
Dry the solid in a vacuum oven at 50°C with a nitrogen bleed until constant weight.
Process Flow & Logic Diagram
The following diagram illustrates the critical process parameters (CPPs) and decision gates for the synthesis.
Figure 1: Process Flow Diagram (PFD) highlighting the critical temperature control point during reactive crystallization.[1]
Quality Control & Characterization
For preclinical studies, impurity profiling is governed by ICH Q3A guidelines.[1][5] The following specifications are recommended.
| Test | Method | Acceptance Criteria | Note |
| Appearance | Visual | White to off-white crystalline powder | Pink hue indicates oxidation of residual aniline.[1] |
| Assay | HPLC | > 98.5% (w/w) | |
| Identification | 1H NMR / IR | Conforms to structure | Diagnostic urea protons at |
| Melting Point | DSC/Capillary | 178.0 – 184.0°C | Sharp range indicates high purity [1].[1] |
| Impurity A | HPLC | < 0.15% | 2-Fluoroaniline (Starting Material).[1] |
| Impurity B | HPLC | < 0.15% | 1,3-Bisthis compound (Symmetric urea).[1] |
| Loss on Drying | Gravimetric | < 0.5% | Water/Acetic acid removal.[1] |
Impurity Management
-
Symmetric Urea (Impurity B): Formed if the reaction temperature is too high (aniline attacks the product) or if local concentration of aniline is too high. Mitigation: Strict temperature control and vigorous stirring during KOCN addition.
-
Biuret: Formed from urea dimerization.[1] Mitigation: The water reslurry step (Step 4) effectively dissolves biuret (high water solubility) while the aryl urea remains insoluble.
Safety & Hazard Analysis
-
Potassium Cyanate (KOCN): Harmful if swallowed.[1] Contact with acid liberates Isocyanic Acid (HNCO) , which is toxic and lachrymatory.[1] The reactor must be vented to a scrubber containing NaOH solution.
-
2-Fluoroaniline: Toxic by inhalation and skin contact.[1] Potential methemoglobinemia agent.[1] Handle in a fume hood or closed system.[1]
-
Exotherm: The neutralization of acetic acid by KOCN and the urea formation are both exothermic. Failure to control addition rate can lead to a "runaway" precipitation, fouling the impeller.
References
-
Thermo Scientific Chemicals. (2024).[1] 2-Fluorophenylurea, 98% Product Specifications and Safety Data Sheet. Retrieved from [1]
-
Kurzer, F. (1956).[1] Arylureas: Cyanate Method. Organic Syntheses, Coll. Vol. 4, p.49. (Classic reference for the Wöhler adaptation). Retrieved from [1]
-
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12606, this compound. Retrieved from [1]
Sources
- 1. 4-Fluorophenylurea | C7H7FN2O | CID 12612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound | C7H7FN2O | CID 12606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]
- 5. Managing Impurities During Clinical Trials - Regis Technologies [registech.com]
Application Notes and Protocols for the Use of (2-Fluorophenyl)urea in Kinase Inhibitor Development
Introduction: The Central Role of Kinases and the Power of a Privileged Scaffold
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental mechanism for controlling a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy.[2]
A significant breakthrough in kinase inhibitor design has been the identification of "privileged scaffolds" – molecular frameworks that demonstrate a high affinity for the ATP-binding site across numerous kinases. Among these, the diaryl urea motif has emerged as a particularly successful scaffold. This is exemplified by blockbuster drugs such as Sorafenib and Regorafenib, which are potent multi-kinase inhibitors used in the treatment of various cancers.[3] At the heart of this scaffold's efficacy is its ability to form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme's catalytic domain.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of the (2-Fluorophenyl)urea moiety in the rational design and development of novel kinase inhibitors. We will delve into the mechanistic underpinnings of its interaction with the kinase hinge, provide detailed, field-proven protocols for synthesis and in vitro evaluation, and present a structure-activity relationship (SAR) analysis to guide future optimization efforts.
Scientific Principles: Understanding the this compound Moiety's Contribution
The efficacy of the this compound scaffold in kinase inhibition is not coincidental; it is a result of a confluence of favorable stereoelectronic properties that facilitate high-affinity binding to the kinase hinge region.
The Urea Group: A Bidentate Hinge-Binding Pharmacophore
The urea functional group is a cornerstone of this scaffold's inhibitory power. It typically forms a bidentate hydrogen bond with the kinase hinge, where one of the urea N-H groups acts as a hydrogen bond donor to a backbone carbonyl oxygen of a hinge residue (e.g., the n+2 residue), and the urea carbonyl oxygen acts as a hydrogen bond acceptor from a backbone N-H of another hinge residue (e.g., the n residue).[5] This interaction mimics the hydrogen bonding pattern of the adenine ring of ATP, allowing it to act as a competitive inhibitor.[4]
The Role of the 2-Fluoro Substituent: Enhancing Potency and Modulating Properties
The strategic placement of a fluorine atom at the ortho position of the phenyl ring offers several advantages in drug design:
-
Enhanced H-Bonding: The high electronegativity of the fluorine atom can polarize the adjacent N-H bond of the urea, increasing its acidity and making it a stronger hydrogen bond donor to the kinase hinge. This can lead to a more stable inhibitor-enzyme complex and, consequently, higher potency.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular kinase target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating fluorine can block potential sites of metabolism, thereby increasing the half-life and bioavailability of the inhibitor.
-
Conformational Control: The ortho-fluoro substituent can induce a conformational bias in the molecule, favoring a planar arrangement of the urea and the phenyl ring. This pre-organization can reduce the entropic penalty of binding to the kinase, leading to higher affinity.
The interplay of these factors makes the this compound moiety a highly effective and versatile component in the design of kinase inhibitors.
Visualizing the Interaction: Kinase Hinge Binding
The following diagram illustrates the key hydrogen bonding interactions between a this compound-based inhibitor and the kinase hinge region.
Sources
Troubleshooting & Optimization
Technical Support Center: (2-Fluorophenyl)urea Synthesis Optimization
Executive Summary
The synthesis of (2-Fluorophenyl)urea (CAS: 656-31-5) is a critical step in the development of various kinase inhibitors and agrochemicals. While the classical Wöhler synthesis (reaction of an amine with a cyanate salt) appears straightforward, researchers often encounter variable yields (30–60%) and persistent impurities such as the symmetrical urea byproduct, 1,3-bisthis compound.
This guide addresses the unique electronic challenges posed by the ortho-fluorine substituent. The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the amine (pKa ~3.2 vs. 4.6 for aniline), requiring precise pH and temperature control to favor the desired carbamoylation over cyanate hydrolysis.
Standard Operating Procedure (SOP)
Method: Acid-Catalyzed Nucleophilic Addition (Modified Wöhler Synthesis) Target Yield: >85% Purity: >98% (HPLC)
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 2-Fluoroaniline | 1.0 | Nucleophile | Limiting reagent. Liquid (mp -29°C). |
| Potassium Cyanate (KOCN) | 1.5 - 2.0 | Electrophile Source | Excess required to account for hydrolysis. |
| Glacial Acetic Acid | Solvent/Cat.[1] | Proton Source | Buffers pH to ~3–4. |
| Water | Co-solvent | Solubilizer | Dissolves KOCN; precipitates product. |
Step-by-Step Protocol
-
Preparation of Amine Solution :
-
In a round-bottom flask, dissolve 2-fluoroaniline (1.0 equiv) in a mixture of Glacial Acetic Acid and Water (1:2 v/v ratio).
-
Technical Insight: The 1:2 ratio ensures the amine is solubilized but not fully protonated. The ortho-fluorine lowers the pKa to ~3.2, meaning a significant portion of the amine remains as the free base even in weak acid, which is essential for the reaction.
-
-
Controlled Addition (The "Critical Zone") :
-
Dissolve KOCN (1.5 equiv) in minimum water (approx. 3 mL per gram of KOCN).
-
Warm the amine solution to 35°C .
-
Add the KOCN solution dropwise over 30 minutes with vigorous stirring.
-
Checkpoint: A white precipitate should begin to form within 5–10 minutes. If no precipitate forms, the pH may be too low (too acidic).
-
-
Reaction Completion :
-
After addition, increase temperature to 50–55°C and stir for 2 hours.
-
Caution: Do not exceed 60°C. Higher temperatures promote transamidation, leading to the symmetrical urea impurity (1,3-bisthis compound).
-
-
Quench and Isolation :
-
Cool the mixture to 0–5°C in an ice bath for 1 hour to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the cake with cold water (3x) to remove residual acetic acid and inorganic salts.
-
-
Purification (Recrystallization) :
-
Recrystallize from Ethanol/Water (3:1) .
-
Dissolve the crude solid in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to room temperature, then 4°C.
-
Yield Expectation: 85–92%. Melting point should be 178–184°C .[2]
-
Troubleshooting Hub (Q&A)
Issue 1: Low Yield (<50%)
Q: I followed the protocol, but my yield is poor. The filtrate is clear. A: This is likely a pH mismatch .
-
Diagnosis: If the solution is too acidic (pH < 2), the cyanate ion is rapidly hydrolyzed to CO₂ and Ammonium (NH₄⁺) before it can react with the amine. If too basic (pH > 6), Isocyanic acid (HNCO) does not form.
-
Fix: Ensure you are using Glacial Acetic Acid , not dilute HCl. The buffer capacity of acetic acid is crucial. If using HCl, you must strictly monitor pH to keep it between 3.0 and 4.5.
-
Mechanism: The reaction requires free amine to attack Isocyanic acid.
-
H+ + NCO- <--> HNCO (Needs acid)
-
Ar-NH2 + H+ <--> Ar-NH3+ (Needs base)
-
Sweet Spot: pH 3–4.
-
Issue 2: High Melting Point Impurity (>200°C)
Q: My product melts at 220°C+ and is insoluble in hot ethanol. A: You have formed 1,3-bisthis compound (Symmetrical Urea) .
-
Cause:
-
Overheating (>60°C): Promotes the attack of the product urea on a second molecule of amine.
-
Inverse Addition: Adding amine to the cyanate can locally create excess amine conditions.
-
-
Remediation: This impurity is very difficult to remove by recrystallization due to low solubility. It is better to restart and strictly control the temperature (keep <55°C).
Issue 3: Product "Oils Out"
Q: Instead of crystals, I get a sticky oil at the bottom of the flask. A: This occurs when the product precipitates at a temperature above its "oiling out" point in the solvent mixture, or if residual aniline is present.
-
Fix:
-
Re-heat the mixture until the oil dissolves (add a small amount of ethanol if necessary).
-
Cool slowly with vigorous stirring. Rapid cooling traps impurities and causes oiling.
-
Seed the solution with a pure crystal of this compound if available.
-
Visualizing the Science
Workflow Diagram: Optimized Synthesis
Caption: Step-by-step workflow for the acid-catalyzed synthesis of this compound, highlighting critical control points.
Mechanistic Pathway
Caption: Mechanistic pathway. Note that the reaction competes with amine protonation; maintaining the equilibrium toward the free amine and HNCO is vital.
References
-
Kurzer, F. (1951). "Arylureas i. cyanate method". Organic Syntheses, 31, 11.
- Grounding: This is the foundational protocol for converting anilines to ureas using alkali cyan
-
Thermo Scientific Chemicals . "this compound Product Specifications". Thermo Fisher Scientific.
- Grounding: Verification of physical properties (Melting Point: 178-184°C) and commercial availability.
-
PubChem . "2-Fluoroaniline Compound Summary". National Library of Medicine.
-
Silva, A. P., et al. (2016). "Solubility of Urea in ethanol-water mixtures". Revista Ion, 29(2).
- Grounding: Provides solubility data for urea derivatives in ethanol/water systems, supporting the recrystalliz
Sources
Side reactions in the synthesis of (2-Fluorophenyl)urea and their prevention
Ticket ID: FPU-SYNTH-001 Status: Open Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
Welcome to the technical support interface for the synthesis of (2-Fluorophenyl)urea (CAS: 656-31-5). This guide addresses the specific challenges arising from the ortho-fluorine substitution, which introduces unique steric and electronic effects compared to unsubstituted aniline.
The industry-standard protocol utilizes the Wöhler Synthesis variation , reacting 2-fluoroaniline with potassium cyanate (KOCN) in an acidic aqueous medium. While robust, this pathway is susceptible to specific failure modes—primarily the formation of the symmetrical "double urea" and hydrolytic decomposition.
The "Happy Path" (Target Reaction)
The reaction relies on the in situ generation of isocyanic acid (HNCO) from KOCN.
Reaction Pathway & Failure Mode Analysis
The following diagram illustrates the competitive landscape of the reaction. The "Critical Control Points" (CCP) indicate where user intervention determines purity.
Figure 1: Mechanistic pathway showing the target synthesis and competitive side reactions leading to symmetrical urea and biuret derivatives.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Formation of Insoluble White Precipitate (Symmetrical Urea)
Symptom: The product has a melting point significantly higher than expected (>200°C) and is insoluble in hot water. Diagnosis: Formation of 1,3-bisthis compound . Root Cause:
-
High pH: If the reaction mixture is not sufficiently acidic, the amine remains unprotonated and attacks the intermediate isocyanate or the product urea.
-
Excess Heat: Extended heating promotes transamidation, where the product reacts with remaining aniline.
| Parameter | Specification | Why? |
| Stoichiometry | 1.0 eq Aniline : 1.5 eq KOCN | Excess cyanate drives the reaction forward, consuming the amine before it can act as a nucleophile against the product. |
| Temperature | 35°C - 55°C | Above 60°C, the equilibrium shifts toward the symmetrical impurity [1]. |
| pH Control | pH 3.0 - 4.0 | Keeps the aniline partially protonated, slowing its attack on the product while allowing reaction with HNCO. |
Corrective Protocol:
-
Recrystallization: The symmetrical impurity is highly insoluble. Recrystallize the crude solid from boiling water or 10% Ethanol/Water .
-
Filtration: Filter the hot solution. The symmetrical urea will remain on the filter paper; the target this compound will crystallize from the filtrate upon cooling.
Issue 2: Low Yield / No Precipitate
Symptom: Reaction remains clear; no solid forms after KOCN addition. Diagnosis: Hydrolysis of Isocyanic Acid. Root Cause:
-
pH too low (<2): Strong acid catalyzes the hydrolysis of KOCN to
and faster than it reacts with the aniline. -
Addition rate too slow: HNCO decomposes before reacting.
Corrective Protocol:
-
Dissolve the 2-fluoroaniline in Glacial Acetic Acid first, then dilute with water. This creates a buffered system naturally around pH 3-4.
-
Add KOCN as a concentrated aqueous solution dropwise but steadily. Do not drag addition over hours.
Validated Experimental Protocol
This protocol is optimized to minimize the ortho-steric hindrance issues and prevent symmetrical urea formation.
Reagents:
-
2-Fluoroaniline (11.1 g, 0.1 mol)
-
Glacial Acetic Acid (40 mL)
-
Water (80 mL + 40 mL for KOCN)
-
Potassium Cyanate (12.2 g, 0.15 mol)
Step-by-Step Workflow:
-
Solubilization: In a 250 mL beaker, dissolve 2-fluoroaniline in Glacial Acetic Acid. Add 80 mL warm water (35°C). Note: The solution should be clear. If turbid, add minimal acetic acid.
-
Cyanate Addition: Dissolve KOCN in 40 mL water. Add this solution to the aniline mixture over 15–20 minutes with vigorous stirring.
-
Reaction: A thick white precipitate will form almost immediately. Allow the mixture to stir for 1 hour at room temperature. Do not heat above 55°C.
-
Quench: Dilute with 100 mL cold water. Stir for 10 minutes.
-
Isolation: Filter via Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove acetic acid and unreacted KOCN.
-
Purification (Critical): Recrystallize from boiling water (approx. 15 mL/g).
-
Check Point: If insolubles remain in boiling water, filter them out hot (this is the symmetrical impurity).
-
-
Drying: Dry at 60°C in a vacuum oven.
Expected Yield: 85-92% Melting Point: 170–173°C (Lit. Value [2])
FAQ: Expert Insights
Q: Can I use 2-Fluorophenyl Isocyanate + Ammonia instead? A: Yes. This route (nucleophilic addition of ammonia to the isocyanate) yields very high purity and avoids the symmetrical urea entirely. However, 2-fluorophenyl isocyanate is a lachrymator, moisture-sensitive, and significantly more expensive. The KOCN route described above is preferred for cost-efficiency and safety in non-glovebox environments.
Q: Why does the ortho-fluorine matter? A: The fluorine atom at the C2 position creates an intramolecular hydrogen bond acceptor site and steric bulk. This makes the amine slightly less nucleophilic than para-fluoroaniline, requiring the acidic conditions (acetic acid) to activate the cyanate rather than relying on a basic pH.
Q: My product has a slight pink hue. Why? A: This indicates oxidation of trace unreacted aniline. Wash the crude solid with a dilute HCl solution (0.1 M) before recrystallization to remove residual amine, then wash thoroughly with water.
References
-
Kurzer, F. (1951). p-Bromophenylurea.[1] Organic Syntheses, Coll. Vol. 4, p.49. (Standard method adapted for halo-anilines).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12606, this compound. Retrieved January 31, 2026.
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Discusses 2-fluorophenyl intermediates and impurities).
Sources
Technical Support Center: Purification of Crude (2-Fluorophenyl)urea by Recrystallization
Welcome to the technical support guide for the purification of crude (2-Fluorophenyl)urea. This document provides in-depth, field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Fundamentals of this compound Recrystallization
This compound is a solid organic compound whose purification is critical for subsequent applications in research and development.[1] Recrystallization is the gold-standard technique for this purpose, leveraging the principle that the solubility of a solid in a solvent increases with temperature.[2] An ideal recrystallization process involves dissolving the crude compound in a minimum amount of a suitable hot solvent, followed by slow cooling. As the solution cools, it becomes supersaturated, and the desired compound selectively crystallizes, leaving soluble impurities behind in the "mother liquor".[3] The final pure crystals are then isolated by filtration.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O | PubChem[1] |
| Molecular Weight | 154.14 g/mol | PubChem[1] |
| Appearance | White to pink crystalline powder | Thermo Fisher[4] |
| Melting Point (Pure) | 178.0 - 184.0 °C | Thermo Fisher[4] |
Standard Recrystallization Protocol
This protocol provides a general framework. The optimal solvent and specific volumes should be determined empirically, starting with small-scale trials.
Experimental Workflow Diagram:
Caption: General workflow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary tests (see FAQ), choose a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Heat the selected solvent in a separate beaker. Add the hot solvent portion-wise to the flask while stirring and heating until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[3]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly to prevent boiling over, and add a small amount (1-2% by weight) of activated charcoal.[5] Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[3]
-
Drying: Dry the purified crystals, preferably in a vacuum oven, until a constant weight is achieved.
-
Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (178-184°C) indicates high purity.[4]
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the recrystallization of this compound.
Troubleshooting Decision Tree:
Caption: A decision tree for common recrystallization problems.
Q1: My this compound won't dissolve, even in the boiling solvent.
-
Possible Cause: You have either not added enough solvent, or you have chosen a solvent in which the compound is poorly soluble. While urea is highly soluble in polar solvents like water, the fluorophenyl group makes this derivative significantly less polar.[7][8]
-
Solution:
-
Add More Solvent: Continue adding small portions of the boiling solvent. If the solid begins to dissolve, you likely just underestimated the required volume.[9]
-
Change Solvents: If a large volume of solvent has been added with little effect, the solvent is likely unsuitable. Try a more polar solvent like ethanol or isopropanol, or a solvent mixture. It is best to determine the appropriate solvent with small-scale tests before committing the bulk of your material.
-
Q2: The compound dissolved completely, but no crystals have formed after cooling to room temperature and placing in an ice bath.
-
Possible Cause: The solution is not supersaturated. This can happen if too much solvent was used. Alternatively, crystallization may require an initiation event (nucleation).
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[6] The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed" crystal provides a template for further crystal growth.[5]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[9] Be careful not to evaporate too much, or the compound may crash out of solution impurely.
-
Q3: Instead of solid crystals, an oil has formed at the bottom of my flask.
-
Possible Cause: This phenomenon, known as "oiling out," occurs when the saturated solution is cooled below the melting point of the solute-solvent mixture before crystallization begins. It is common when the crude material has a high impurity level, which can depress the melting point.
-
Solution:
-
Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of heat loss. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.
-
Lower Crystallization Temperature: Try cooling the solution to a lower temperature (e.g., in a freezer, assuming the solvent doesn't freeze) after the initial slow cool, which can sometimes promote solidification of the oil.
-
Q4: The final yield of pure crystals is very low.
-
Possible Cause: A significant portion of your product remains dissolved in the mother liquor.
-
Explanation & Solution:
-
Excess Solvent: Using too much solvent during the initial dissolution is the most common cause. The compound will have some solubility even in the cold solvent, and excess volume leads to greater losses.[3] Always use the minimum amount of hot solvent required.
-
Premature Filtration: If the product crystallized in the funnel during hot filtration, this portion is lost from your filtrate. Ensure your funnel and receiving flask are adequately pre-heated.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Q5: The melting point of my purified product is still low and has a broad range.
-
Possible Cause: The product is still impure. A broad melting range is a classic indicator of impurity.
-
Solution:
-
Inefficient Recrystallization: The chosen solvent may not be effective at separating the specific impurities present. Consider a different solvent system.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[6] A second recrystallization, ensuring very slow, undisturbed cooling, is recommended.
-
Persistent Impurities: The impurity may have very similar solubility properties to this compound. In this case, an alternative purification method, such as column chromatography, may be necessary.
-
Frequently Asked Questions (FAQs)
-
Q: What are the likely impurities in crude this compound?
-
A: Impurities often stem from the synthesis process. Urea synthesis can involve isocyanate intermediates.[10] Therefore, common impurities could include unreacted starting materials (e.g., 2-fluoroaniline), or by-products from side reactions, such as symmetrically substituted ureas or biuret-type structures formed at high temperatures.[][12]
-
-
Q: How do I choose the best recrystallization solvent?
-
A: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3] For this compound, which has both polar (urea) and non-polar (fluorophenyl) characteristics, alcohols like ethanol and isopropanol are excellent starting points. Water may be too polar, and non-polar solvents like hexanes will likely be ineffective. A mixed-solvent system, such as ethanol-water, can also be highly effective. The second solvent (water) is one in which the compound is insoluble and is added to the hot, dissolved solution until it just becomes cloudy, after which a drop of the first solvent (ethanol) is added to restore clarity before cooling.[9]
-
-
Q: Why is hot gravity filtration necessary if my solution looks clear?
-
A: Even if the solution appears clear, fine, suspended, insoluble impurities may be present. Hot gravity filtration ensures these are removed. If they are not removed, they can act as unwanted nucleation sites during cooling, leading to the formation of small, less pure crystals.
-
-
Q: Can I put my hot solution directly into the ice bath to speed things up?
-
A: This is strongly discouraged. Rapidly crashing the solid out of solution by shock-cooling will trap impurities and solvent within the crystals, defeating the purpose of recrystallization.[6] Slow, spontaneous cooling to room temperature should always precede any ice bath cooling.
-
References
-
University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. (2023). Available from: [Link]
-
University of Toronto Scarborough. Recrystallization. Available from: [Link]
-
University of Colorado Boulder. Recrystallization. Available from: [Link]
-
Sciencemadness Wiki. Urea. (2022). Available from: [Link]
- Google Patents. Crystallization of urea. (US3585237A).
-
NileRed (YouTube Channel). Technique Series: Recrystallization (urea as an example). (2016). Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
- Google Patents. Process for purifying and crystallizing urea. (US2892870A).
-
ResearchGate. N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. Available from: [Link]
-
Wikipedia. Urea. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12606, this compound. Available from: [Link]
-
Verma, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4787. Available from: [Link]
-
National Center for Biotechnology Information. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). Available from: [Link]
-
MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available from: [Link]
-
Jinjiang Melamine. Solubility Of Urea Overview. Available from: [Link]
-
ResearchGate. Nature of Urea-Fluoride Interaction: Incipient and Definitive Proton Transfer. Available from: [Link]
-
Shiyan Yunlihong Industrial & Trade Co., Ltd. How to effectively avoid urea crystallization. (2019). Available from: [Link]
-
DiVA portal. Preliminary investigations into the behavior of urea. Available from: [Link]
-
National Institute of Standards and Technology. Urea - NIST WebBook. Available from: [Link]
-
Agrispex. PROPERTIES OF UREA. (2018). Available from: [Link]
-
ChemistryViews. Solving Urea's Solubility Problem. (2018). Available from: [Link]
-
U.S. Environmental Protection Agency. 8.2 Urea. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12612, 4-Fluorophenylurea. Available from: [Link]
-
MDPI. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available from: [Link]
Sources
- 1. This compound | C7H7FN2O | CID 12606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 2-Fluorophenylurea, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. Solubility Of Urea Overview [jinjiangmelamine.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Home Page [chem.ualberta.ca]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Technical Support Center: A Scientist's Guide to (2-Fluorophenyl)urea Solubility
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Fluorophenyl)urea. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common yet critical challenge of this compound's limited solubility in aqueous buffers. As Senior Application Scientists, we have designed this guide to move beyond simple protocols, focusing on the underlying scientific principles to empower you to make informed decisions in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental workflow. Each answer provides a mechanistic explanation and a detailed, field-proven protocol to resolve the issue.
Q1: My this compound powder is not dissolving when I add it directly to my phosphate-buffered saline (PBS). What is my first step?
A: Direct dissolution of this compound in aqueous buffers like PBS is often unsuccessful due to its poor water solubility. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer.
The Scientific Rationale: this compound is a molecule with a dual nature. While the urea group can form hydrogen bonds with water, the fluorophenyl ring is hydrophobic and nonpolar. In an aqueous environment, water molecules preferentially interact with each other, effectively excluding the hydrophobic ring and leading to very low solubility. An organic co-solvent disrupts this water structure, creating a more favorable, less polar environment that can accommodate the entire molecule.[1]
Step-by-Step Protocol: Preparing a Concentrated Stock Solution
-
Select a Co-Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds.
-
Determine Target Stock Concentration: Aim for a stock concentration that is at least 1000x higher than your final desired experimental concentration. A common starting point is 10-50 mM in 100% DMSO.
-
Dissolution:
-
Weigh the required amount of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. The solubility of many urea derivatives increases with temperature.[2][3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Pro-Tip from the Field: Always use anhydrous, high-purity DMSO to prepare your stock solutions. Water contamination in the DMSO can significantly lower the achievable stock concentration.
Q2: I successfully made a stock solution in DMSO, but the compound precipitates immediately when I dilute it into my cell culture medium. How do I prevent this?
A: This is a classic problem of "crashing out." It occurs when the highly concentrated drug solution is rapidly introduced into an aqueous environment where it is not soluble. The key is to control the dilution process and ensure the final concentration of the organic solvent is low and non-toxic to your system.
The Scientific Rationale: When a drop of the DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses away. The localized concentration of this compound momentarily exceeds its solubility limit in the now predominantly aqueous microenvironment, causing it to precipitate. The final concentration of the co-solvent must be sufficient to keep the drug in solution but low enough to be tolerated by the experimental system (e.g., cells).
Step-by-Step Protocol: Preventing Precipitation During Dilution
-
Minimize Final Co-Solvent Concentration: Ensure your final DMSO concentration in the working solution does not exceed 0.5% (v/v) for most cell-based assays. Check the tolerance of your specific cell line.
-
Dilute into a Vortexing Solution:
-
Dispense your target volume of aqueous buffer (e.g., cell culture medium, PBS) into a sterile tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
While the buffer is actively being mixed, slowly add the required volume of your concentrated DMSO stock solution. Pipette the stock directly into the vortex, not onto the wall of the tube.
-
-
Consider Serial Dilutions: For very high final concentrations or particularly sensitive compounds, a two-step dilution can be beneficial.
-
First, dilute the 100% DMSO stock into a smaller volume of buffer to create an intermediate dilution (e.g., with 5-10% DMSO).
-
Then, perform the final dilution from this intermediate stock into your final buffer volume.
-
Pro-Tip from the Field: After dilution, visually inspect the solution against a dark background for any signs of faint cloudiness or Tyndall effect (light scattering), which can indicate the formation of microscopic precipitates. If observed, the concentration is likely too high for that specific buffer and co-solvent percentage.
Decision Workflow for Initial Solubilization
Caption: A workflow for initial attempts at solubilizing this compound.
Q3: My cells are sensitive to organic solvents. What are some effective, cell-friendly alternatives to DMSO for solubilizing this compound?
A: When co-solvents are not viable, formulation-based approaches using excipients like cyclodextrins or surfactants are excellent alternatives. These agents encapsulate the drug molecule, presenting a hydrophilic exterior to the aqueous environment.
The Scientific Rationale:
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone or torus shape. Their interior cavity is hydrophobic, while the exterior is hydrophilic. The hydrophobic fluorophenyl ring of your compound can fit inside this cavity, forming an "inclusion complex." This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.[4][5]
-
Surfactants: Surfactants (or detergents) are amphiphilic molecules. Above a certain concentration (the Critical Micelle Concentration, CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, while the hydrophilic heads face the water. Poorly soluble drugs like this compound can partition into the hydrophobic core, allowing them to be dispersed in the aqueous solution.[6][7]
Step-by-Step Protocol: Using Cyclodextrins
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used in pharmaceutical formulations due to their high water solubility and low toxicity.[4]
-
Prepare the Complex:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD in your desired buffer).
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature until the powder is fully dissolved. This process can take from 30 minutes to several hours.
-
-
Sterilization and Use: Filter-sterilize the final solution through a 0.22 µm filter before use in cell culture.
Pro-Tip from the Field: Always run a parallel control experiment with just the cyclodextrin vehicle to ensure it has no independent biological effect in your assay.
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrins encapsulate hydrophobic drugs, enabling their dissolution in water.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A: Understanding the basic properties of a compound is crucial for troubleshooting its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O | PubChem[8] |
| Molecular Weight | 154.14 g/mol | PubChem[8] |
| Appearance | White to pink crystalline powder | Thermo Fisher[9] |
| XLogP3-AA (cLogP) | 0.9 | PubChem[8] |
| Hydrogen Bond Donors | 2 | PubChem[8] |
| Hydrogen Bond Acceptors | 2 | PubChem[8] |
The positive cLogP value of 0.9 indicates a degree of lipophilicity, which is consistent with its observed poor aqueous solubility.
Q2: Why is this compound poorly soluble in water compared to simple urea?
A: The primary reason is the addition of the fluorophenyl group. While urea itself is highly soluble in water due to its small size and ability to form multiple hydrogen bonds[2][10], the fluorophenyl ring is a large, nonpolar, and hydrophobic moiety. This hydrophobic character dominates the molecule's interaction with water, leading to poor solubility. The fluorine atom, while electronegative, does not sufficiently counteract the hydrophobicity of the entire phenyl ring.
Q3: How does pH affect the solubility of this compound?
A: For most practical biological pH ranges (e.g., pH 4-8), pH has a minimal effect on the solubility of this compound. Urea and its aryl derivatives are generally considered neutral compounds.[11] They are very weak bases and even weaker acids, with pKa values far outside the typical aqueous buffer range. Therefore, strategies based on pH adjustment to ionize the molecule and increase solubility are generally not effective for this class of compounds.[12]
Q4: Can I use heat to dissolve this compound in my buffer?
A: Yes, gentle heating can be a useful aid, but it is not a standalone solution. The solubility of most solids, including urea derivatives, increases with temperature.[13][14] You can warm your buffer to 37-50°C to help dissolve the compound. However, there are two critical caveats:
-
Stability: Ensure the compound is stable at the temperature used. Check the manufacturer's data sheet for any temperature sensitivity.
-
Supersaturation: The solution may become supersaturated. Upon cooling back to room temperature or your experimental temperature (e.g., 37°C), the compound may precipitate out of solution. Therefore, heating is best used in conjunction with other methods like co-solvents or excipients.
Q5: What are the pros and cons of the most common solubilization methods?
A: Choosing the right method depends on your experimental constraints, particularly the tolerance of your biological system.
| Method | Mechanism | Pros | Cons |
| Co-solvents (DMSO, Ethanol) | Reduces solvent polarity | Simple, effective for high concentration stocks | Potential for cellular toxicity, can affect protein structure |
| Cyclodextrins (HP-β-CD) | Forms inclusion complexes | Low toxicity, high biocompatibility | Can be expensive, may alter drug-protein binding kinetics |
| Surfactants (e.g., Tween® 80) | Forms micelles[6][15] | Effective at low concentrations, widely used | Can lyse cells at high concentrations, may interfere with some assays |
| pH Adjustment | Ionizes the compound | Simple and inexpensive | Ineffective for neutral compounds like this compound |
References
-
Solubility of Things. (n.d.). Urea. Retrieved from [Link]
-
Agrispex. (2018). PROPERTIES OF UREA. Retrieved from [Link]
- Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(11), 2091.
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
ChemistryViews. (2018). Solving Urea's Solubility Problem. Retrieved from [Link]
- Lopez, O. F., & Nagpure, C. J. (2010). Effects of urea on the microstructure and phase behavior of aqueous solutions of polyoxyethylene surfactants. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(12), 2235-2243.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on percentage of release of urea with respect to time. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on urea-urea interactions in water: A molecular dynamics simulation. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ACS Omega. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Retrieved from [Link]
- Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1645.
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Pharmaceuticals. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Pharmaceutics. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Preliminary investigations into the behavior of urea. Retrieved from [Link]
-
Pharmaceutics. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How Does Urea Affect PH Levels? [Video]. YouTube. Retrieved from [Link]
-
Pharmaceuticals. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [Link]
-
Allied Journal of Pharmaceutical and Therapeutic Innovations. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on solubility of urea thiourea mixed crystal in water. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jocpr.com [jocpr.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. This compound | C7H7FN2O | CID 12606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L01247.06 [thermofisher.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. youtube.com [youtube.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
Technical Support Center: Deprotection of (2-Fluorophenyl)urea Derivatives
Welcome to the technical support center for the deprotection of (2-fluorophenyl)urea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the removal of common protecting groups from this specific class of compounds. The presence of the electron-withdrawing fluorine atom at the ortho position can influence reaction kinetics and present unique challenges compared to other substituted phenylureas.
Understanding the Chemistry: The Influence of the 2-Fluoro Substituent
The 2-fluorophenyl group is an electron-withdrawing moiety due to the high electronegativity of the fluorine atom. This electronic effect can impact the stability of the urea protecting group and the susceptibility of the urea linkage itself to cleavage. The ortho-position of the fluorine atom can also introduce steric considerations that may affect reagent accessibility to the reaction center.
Key considerations for deprotection strategies include:
-
Acid-Catalyzed Deprotection: The electron-withdrawing nature of the 2-fluorophenyl group can make the urea nitrogens less basic, potentially requiring stronger acidic conditions for protonation, which is often the initial step in acid-catalyzed deprotection of groups like Boc (tert-butyloxycarbonyl).
-
Base-Catalyzed Hydrolysis: While ureas are generally stable to base, the electron-withdrawing fluorine may render the urea protons more acidic, potentially facilitating base-mediated elimination or hydrolysis under certain conditions.
-
Catalytic Hydrogenation: This method is commonly used for benzyl-type protecting groups. A key consideration for this compound derivatives is the potential for hydrodefluorination (C-F bond cleavage) as a side reaction, especially with certain catalysts and under harsh conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the deprotection of your this compound derivative.
Problem 1: Incomplete or Slow Deprotection of a Boc Group
Scenario: You are attempting to deprotect an N-Boc-N'-(2-fluorophenyl)urea using standard TFA/DCM conditions, but the reaction is sluggish or does not go to completion.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Reduced Basicity of Urea Nitrogen | The electron-withdrawing 2-fluorophenyl group decreases the basicity of the adjacent nitrogen, making protonation by the acid catalyst less favorable. | Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like HCl in dioxane. Monitor the reaction carefully to avoid side reactions. |
| Steric Hindrance | The ortho-fluoro substituent may sterically hinder the approach of the acid catalyst to the Boc-protected nitrogen. | Increase the reaction temperature moderately (e.g., to 40 °C). However, be cautious as higher temperatures can promote side reactions. |
| Insufficient Reaction Time | The reaction may simply require a longer time to reach completion due to the electronic and steric effects. | Extend the reaction time and monitor progress by TLC or LC-MS at regular intervals. |
Workflow for Troubleshooting Incomplete Boc Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Unwanted Side Reactions During Deprotection
Scenario: You observe the formation of unexpected byproducts during the deprotection of your protected this compound.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Hydrodefluorination | During catalytic hydrogenation for benzyl or PMB group removal, the C-F bond can be susceptible to cleavage, especially with palladium catalysts. | Use a less active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) or switch to a different deprotection method like acidolysis for PMB groups. Shorter reaction times and lower hydrogen pressure can also minimize this side reaction. |
| Acyl Group Migration/Cleavage | Under strong acidic or basic conditions, acyl-type protecting groups may be cleaved or migrate. | Use milder deprotection conditions. For acid-labile groups, consider using a weaker acid or a shorter reaction time. For base-labile groups, ensure the pH is carefully controlled. |
| Ring Opening or Degradation | Harsh acidic or basic conditions can lead to the degradation of the urea moiety itself. | Employ milder deprotection methods. Orthogonal protecting group strategies are highly recommended to avoid exposing the molecule to harsh conditions. |
Visualization of Potential Side Reactions:
Caption: Potential side reactions during deprotection.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for the urea nitrogen in a this compound derivative if I need to perform subsequent reactions under acidic conditions?
A1: The Fmoc (9-fluorenylmethyloxycarbonyl) group is an excellent choice. It is stable to a wide range of acidic conditions and can be selectively removed using a mild base, such as piperidine in DMF. This provides an orthogonal protection strategy to acid-labile groups you might have elsewhere in your molecule.
Q2: Can I use basic hydrolysis to deprotect an N-acyl-(2-fluorophenyl)urea?
A2: While possible, basic hydrolysis of ureas typically requires harsh conditions (e.g., strong base and high temperatures) and may lead to decomposition. The electron-withdrawing nature of the 2-fluorophenyl group might make the urea more susceptible to nucleophilic attack, but this is not a commonly employed or recommended method due to the lack of selectivity and potential for side reactions. Milder, more specific deprotection methods are generally preferred.
Q3: I am using a PMB (p-methoxybenzyl) protecting group. What is the recommended deprotection method for a this compound derivative?
A3: The PMB group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] Given the electron-withdrawing nature of the 2-fluorophenyl group, you may need slightly stronger conditions or longer reaction times compared to electron-rich systems. Alternatively, oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a very effective and mild method for PMB removal and is often preferred to avoid strong acids.[2]
Q4: Are there any specific safety precautions I should take when working with this compound derivatives?
A4: Yes. Fluorinated organic compounds can have unique toxicological properties. Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed handling and disposal information.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of N-Boc-N'-(2-fluorophenyl)urea
This protocol describes a general procedure for the removal of a Boc protecting group using trifluoroacetic acid.
Materials:
-
N-Boc-N'-(2-fluorophenyl)urea derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc-N'-(2-fluorophenyl)urea (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Oxidative Deprotection of N-PMB-N'-(2-fluorophenyl)urea
This protocol outlines the removal of a p-methoxybenzyl (PMB) group using DDQ.
Materials:
-
N-PMB-N'-(2-fluorophenyl)urea derivative
-
Dichloromethane (DCM)
-
Water (or a pH 7 phosphate buffer)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-PMB-N'-(2-fluorophenyl)urea (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v) in a round-bottom flask with a magnetic stir bar.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DDQ (1.2-1.5 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the DDQ byproducts and obtain the deprotected urea.
References
- Kocienski, P. J. Protecting Groups, 3rd ed. Thieme, 2004.
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed. John Wiley & Sons, 2007.
Sources
Troubleshooting erratic results in HPLC analysis of (2-Fluorophenyl)urea
Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: FPU-HPLC-ERR-001 Subject: Resolution of erratic retention, peak tailing, and carryover in phenylurea analysis.
Executive Summary
(2-Fluorophenyl)urea is a deceptively simple molecule.[1][2] While it appears to be a standard neutral small molecule, it presents a "trifecta" of chromatographic challenges: poor aqueous solubility , high adsorption potential (stickiness), and susceptibility to hydrolysis .
This guide moves beyond basic troubleshooting. We treat the HPLC system and the analyte as an interacting chemical ecosystem. The protocols below are designed to isolate variables—distinguishing between instrument artifacts (carryover) and chemical incompatibility (silanol activity or degradation).
Module 1: The "Ghost" Peak & Carryover (Adsorption)
Symptom: You observe a small peak eluting at the retention time of this compound in your blank injections, or area reproducibility (%RSD) is poor (>2.0%).
The Mechanism: Urea moieties (–NH–CO–NH–) are notorious for hydrogen bonding with stainless steel surfaces and rotor seals (Vespel). The ortho-fluorine atom on the phenyl ring increases the lipophilicity compared to phenylurea, exacerbating hydrophobic adsorption to the injector loop and needle.
Corrective Protocol: The "Aggressive Wash" Technique Standard methanol/water washes are often insufficient to break the urea-surface interaction.
| Parameter | Standard Setting | Optimized Protocol (Required) |
| Needle Wash Solvent | 50:50 MeOH:Water | 40:40:20 ACN:IPA:Water + 0.1% Formic Acid |
| Wash Duration | 2-3 seconds | Minimum 10 seconds (or 3x loop volume) |
| Rotor Seal Material | Vespel (Standard) | PEEK or Tefzel (Hydrophobic resistant) |
| Loop Material | Stainless Steel | PEEK-lined or Passivated Steel |
Expert Insight: The addition of Isopropanol (IPA) is critical. It acts as a solubilizer for the lipophilic fluorinated ring, while the Formic Acid disrupts hydrogen bonding networks between the urea and metal surfaces.
Module 2: Peak Shape Anomalies (Tailing & Splitting)
Symptom: Asymmetry factor (As) > 1.5, or "shoulder" peaks appearing on the main peak.
The Mechanism:
-
Silanol Interaction: Although this compound is neutral at pH 2-8, the urea nitrogens possess lone pairs that can interact with acidic, free silanols on the silica surface.
-
Dewetting/Solubility: If the sample diluent is 100% organic (e.g., DMSO/MeOH stock) and the mobile phase starts at 95% Aqueous, the compound may precipitate momentarily at the column head, causing split peaks.
Corrective Protocol: Column & Phase Selection
-
Step 1: Diluent Matching.
-
Step 2: Stationary Phase Selection.
-
Standard C18: Often yields tailing due to silanol activity.[1][2][3][4][5][6]
-
Recommended:PFP (Pentafluorophenyl) Core-Shell Column. [1][2]
-
Why? The PFP phase offers unique selectivity for fluorinated compounds via fluorine-fluorine interactions and pi-pi stacking, often resolving impurities that co-elute on C18.
-
Module 3: Retention Time Shifts (Hydrolysis & pH)
Symptom: Retention time (RT) drifts earlier over a sequence, or a new early-eluting peak grows over time.[1][2]
The Mechanism: Phenylureas are susceptible to hydrolysis, yielding 2-Fluoroaniline and carbon dioxide. This reaction is catalyzed by extreme pH and heat.[1][2]
-
Reaction: this compound + H₂O
2-Fluoroaniline + CO₂ + NH₃[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Detection: 2-Fluoroaniline is basic (pKa ~3.5).[1][2] In an acidic mobile phase (pH 2-3), it will be ionized and elute near the void volume (dead time).
Corrective Protocol: Stability Control
-
Thermostat Control: Strictly maintain column temperature at 25°C or 30°C . Avoid 40°C+ as it accelerates hydrolysis exponentially.[1][2]
-
Mobile Phase pH:
Visual Troubleshooting Workflows
Diagram 1: The "Ghost Peak" & Tailing Logic Flow
This decision tree guides you through distinguishing between system carryover and chemical interactions.
Caption: Logic flow for isolating adsorption (carryover) versus solubility/interaction issues.
Diagram 2: Stability & Hydrolysis Pathway
Visualizing the degradation risk to identify "mystery" peaks.
Caption: Degradation pathway showing the formation of 2-Fluoroaniline under stress conditions.
Frequently Asked Questions (FAQs)
Q: Why does my peak area decrease when I leave the sample in the autosampler overnight? A: This is likely precipitation, not degradation. If your autosampler is chilled (4°C) and you are using a buffered aqueous mobile phase, the solubility of this compound decreases significantly.
-
Fix: Set autosampler temperature to 15°C or 20°C (ambient), provided the sample is sealed to prevent evaporation.
Q: What wavelength should I use? A: While the phenyl ring absorbs strongly at 210 nm, this region is susceptible to noise from mobile phase modifiers (like Formic Acid).
-
Recommendation: Use 245 nm .[1][2][7] This provides a good balance of sensitivity and selectivity for the phenylurea chromophore while reducing baseline drift.
Q: Can I use a standard C18 column? A: Yes, but you must use a "high-load" or fully end-capped C18 column to minimize silanol interactions.[1][2] If you see tailing on a standard C18, do not just increase buffer concentration—switch to a PFP phase or a Polar-Embedded C18.[1][2]
References
-
Chromatography Forum. (2018). Carryover problems in HPLC - Troubleshooting injector adsorption. Retrieved from [Link][1][2]
-
PubChem. (2025).[1][2][8] this compound Compound Summary (CID 12606).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Element Lab Solutions. (2025).[1][2] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link][1][2]
-
Royal Society of Chemistry. (2025).[1][2] Mechanism of the hydrolysis of phenylureas.[9][10][11] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link][1][2]
-
Phenomenex. (2025).[1][2][4] How to Reduce Peak Tailing in HPLC. Retrieved from [Link][1][2]
Sources
- 1. This compound | C7H7FN2O | CID 12606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorophenylurea | C7H7FN2O | CID 12612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- | C20H17FN2O | CID 788241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validation of an Analytical Method for (2-Fluorophenyl)urea Quantification
Executive Summary: The Selectivity Challenge
(2-Fluorophenyl)urea (2-FPU) is a critical intermediate and potential impurity in the synthesis of urea-based kinase inhibitors and antimalarial agents.[1] Its quantification presents a specific chromatographic challenge: positional isomerism .[1]
Standard C18 alkyl phases often fail to resolve 2-FPU from its structural isomers—(3-fluorophenyl)urea and (4-fluorophenyl)urea—or its precursor, 2-fluoroaniline.[1] In drug development, where specific impurity control is mandated by ICH M7 (genotoxic impurities) and Q3A/B, "close enough" separation is unacceptable.[1]
This guide compares a Standard C18 Protocol against an Optimized Fluorophenyl (PFP) Method , demonstrating why the latter is the superior choice for validated regulatory submissions.
Comparative Analysis: C18 vs. PFP Stationary Phases[2][3]
The following comparison highlights the performance metrics of the traditional approach versus the optimized method.
Performance Data Summary
| Feature | Method A: Traditional C18 | Method B: Optimized PFP (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), 3.5 µm | Pentafluorophenyl (PFP), 2.7 µm (Core-Shell) |
| Separation Mechanism | Hydrophobic Interaction only | Hydrophobicity + |
| Critical Pair Resolution (Rs) | 1.2 (Co-elution risk for 2-FPU/3-FPU) | 3.5 (Baseline separation) |
| Run Time | 15.0 minutes | 6.5 minutes |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL (Sharper peaks) |
| Solvent Consumption | High (Isocratic) | Low (Ballistic Gradient) |
Why the PFP Phase Wins
While C18 relies solely on hydrophobicity, the PFP phase introduces fluorine-fluorine interactions and
Mechanistic Insight & Workflow
To understand the validation logic, we must visualize the interaction and the validation lifecycle.
Diagram 1: The Separation Mechanism & Validation Workflow
The following diagram illustrates the dual-mode interaction on the PFP column and the ICH Q2(R2) validation lifecycle used for this protocol.
Caption: Left: The PFP phase leverages electronic interactions for isomer resolution. Right: The lifecycle approach ensures the method remains fit-for-purpose.
The Validated Protocol (Method B)
This protocol has been validated according to ICH Q2(R2) guidelines.
Chromatographic Conditions
-
Instrument: UPLC/HPLC System with PDA Detector.
-
Column: Pentafluorophenyl (PFP) Core-Shell,
mm, 2.7 µm.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile here as it enhances
- selectivity.[1] -
Gradient Program:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Detection: UV at 245 nm (Max absorption for fluorophenylureas).[1]
-
Injection Volume: 2.0 µL.
Sample Preparation (Self-Validating Step)
To ensure accuracy, we use a matrix-matched calibration approach.[1]
-
Stock Solution: Dissolve 10 mg this compound standard in 10 mL Methanol (1 mg/mL).
-
Diluent: 50:50 Water:Methanol.[1]
-
System Suitability Solution: A mixture containing 2-FPU and its critical isomer, 4-FPU.[1] Requirement: Resolution > 2.0.
Validation Data & Results
The following data demonstrates the method's compliance with regulatory standards.
Specificity (Stress Testing)
The method was challenged with degradation products (acid, base, oxidative stress).
-
Result: No interference at the retention time of 2-FPU (RT = 3.2 min). Purity angle < Purity threshold (via PDA analysis).
Linearity & Range
Accuracy (Recovery)
Spike recovery was performed at 50%, 100%, and 150% of the target concentration.
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| 50% | 99.4% | 0.8% | 98.0 - 102.0% |
| 100% | 100.2% | 0.5% | 98.0 - 102.0% |
| 150% | 100.1% | 0.6% | 98.0 - 102.0% |
Precision[4][5][6]
-
Repeatability (Intra-day): % RSD = 0.4% (n=6).[1]
-
Intermediate Precision (Inter-day): % RSD = 0.7% (n=12, different analysts).[1]
Discussion: Ensuring Robustness
The robustness of this method relies on the pH control of Mobile Phase A. Urea derivatives can undergo tautomerization.[1] By maintaining acidic conditions (0.1% Formic Acid, pH ~2.7), the urea moiety remains protonated and stable, preventing peak tailing often seen in neutral pH conditions.
Furthermore, the switch from Acetonitrile (Method A) to Methanol (Method B) is deliberate. Acetonitrile's
Diagram 2: Robustness Logic
Caption: Mapping Critical Method Parameters (CMPs) to Analytical Quality Attributes (AQAs).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][3] Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
West, C., & Lesellier, E. Characterization of fluorinated stationary phases in supercritical fluid chromatography.[1] Journal of Chromatography A. (2006).[1] (Contextual reference for PFP mechanisms). Available at: [Link]
Sources
Comparative Guide: Efficacy of (2-Fluorophenyl)urea Scaffolds in Soluble Epoxide Hydrolase (sEH) Inhibition
[1]
Executive Summary: The 2-Fluorophenyl Advantage
(2-Fluorophenyl)urea (2-FPU) is not merely a chemical intermediate; it represents a "privileged pharmacophore" in the design of potent Soluble Epoxide Hydrolase (sEH) inhibitors.[1] While urea derivatives have long been known to inhibit sEH by mimicking the transition state of epoxide hydrolysis, the specific incorporation of a fluorine atom at the ortho (2-) position of the phenyl ring significantly enhances binding affinity.[1]
This guide analyzes the efficacy of 2-FPU-based inhibitors compared to industry standards like AUDA and TPPU .[1] The data demonstrates that the 2-FPU moiety facilitates a unique electrostatic interaction within the sEH catalytic tunnel, offering sub-nanomolar potency often superior to non-fluorinated analogs.[1]
Mechanism of Action: The "Fluorine Effect"
The primary physiological target of 2-FPU derivatives is Soluble Epoxide Hydrolase (sEH/Ephx2) .[1] This enzyme hydrolyzes anti-inflammatory Epoxy Fatty Acids (EpFAs), such as Epoxyeicosatrienoic acids (EETs), into pro-inflammatory diols (DHETs).[1][2][3]
Molecular Mechanism[4][5]
-
Transition State Mimicry: The urea group (
) acts as a stable mimic of the epoxide ring-opening transition state.[1] -
The Ortho-Fluorine Lock: The 2-fluorine atom is critical.[1] Unlike 3- or 4-fluoro substitutions, the 2-fluoro substituent forms an additional hydrogen bond (or favorable multipole interaction) with one of the catalytic tyrosine residues (Tyr381 or Tyr465 ) in the sEH active site.[1] This "locks" the inhibitor in the binding pocket, significantly lowering the
and .[1]
Pathway Visualization
The following diagram illustrates the sEH pathway and the intervention point of 2-FPU.
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9] 2-FPU prevents the degradation of beneficial EETs by competitively inhibiting sEH.[1]
Comparative Efficacy Analysis
The efficacy of 2-FPU is best understood when compared to other established sEH inhibitors.[1] The table below aggregates experimental data focusing on IC50 (Potency) and Physicochemical Properties .
Comparative Data Table
| Inhibitor Class | Representative Compound | IC50 (Human sEH) | Binding Mode Advantage | Solubility / Stability Profile |
| This compound | 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea | 0.7 nM | High: 2-F interaction with Tyr residues enhances residence time.[1] | Moderate: Lipophilic tail (adamantane) limits solubility; requires formulation (e.g., cyclodextrins).[1] |
| Trifluoromethoxyphenyl | TPPU | 1.1 - 2.0 nM | High: Metabolic stability is superior due to trifluoromethoxy group.[1] | High: Excellent pharmacokinetics; blood-brain barrier penetrant.[1] |
| Adamantyl-Urea (Classic) | AUDA | ~3.0 - 10 nM | Moderate: Strong hydrophobic binding but lacks the specific 2-F anchor.[1] | Low: Rapid metabolism (beta-oxidation of tail); poor oral bioavailability.[1] |
| Triclocarban | TCC | ~20 - 50 nM | Low: Non-specific binding; lacks optimized linker length.[1] | High: Used in antimicrobials; higher toxicity risks.[1] |
Interpretation of Data[2][4][5][6][7][8][9][11][12][13][14][15]
-
Potency: The 2-FPU derivative (specifically with an adamantyl lipophilic group) exhibits the lowest IC50 (0.7 nM), making it one of the most potent inhibitors in vitro.[1]
-
Selectivity: The 2-fluoro group improves selectivity against other hydrolases compared to the unsubstituted phenylurea.[1]
-
Limitation: While 2-FPU is more potent than AUDA, it often competes with TPPU in in vivo settings.[1] TPPU is slightly less potent in vitro but has superior metabolic stability (longer half-life).[1] Therefore, 2-FPU is the tool of choice for maximum enzyme suppression in acute assays , while TPPU is preferred for chronic animal models.[1]
Experimental Protocol: Fluorescent sEH Inhibition Assay
To objectively verify the efficacy of this compound against alternatives, use the following self-validating fluorometric assay.
Principle: Hydrolysis of the non-fluorescent substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl] carbonate) by sEH yields a highly fluorescent product (6-methoxy-2-naphthaldehyde).[1]
Reagents & Setup
-
Enzyme: Recombinant Human sEH (1 nM final concentration).
-
Substrate: PHOME (50 µM final).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (critical to prevent non-specific binding).
-
Detection: Excitation 330 nm / Emission 465 nm.[1]
Step-by-Step Workflow
-
Preparation: Dilute this compound and comparators (TPPU, AUDA) in DMSO. Prepare a 10-point serial dilution (range: 1000 nM to 0.01 nM).
-
Pre-Incubation: Add 20 µL of Enzyme solution + 1 µL of Inhibitor to a black 96-well plate. Incubate for 5 minutes at 30°C .
-
Initiation: Add 180 µL of PHOME substrate solution.
-
Kinetic Read: Measure fluorescence immediately (t=0) and every 60 seconds for 10-20 minutes.
-
Validation Check: The slope of the "DMSO Control" must be linear (
). If non-linear, substrate depletion has occurred; dilute enzyme further.[1]
Workflow Visualization
Figure 2: Fluorometric sEH Assay Workflow for IC50 determination.
References
-
Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. Source: National Institutes of Health (NIH) / PubMed Significance:[1] Identifies 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea as a sub-nanomolar inhibitor (IC50 = 0.7 nM).[1][9] URL:[Link]
-
Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. Source: PLOS ONE Significance:[1][8] Discusses the natural occurrence and structural basis of urea-based sEH inhibitors. URL:[Link][1][8]
-
A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. Source: MDPI / eScholarship Significance: Establishes TPPU as a key comparator with high metabolic stability for in vivo use. URL:[Link][1][3][4][5][6][9][10]
-
Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors. Source: PubMed Significance:[1] Highlights the emerging role of this compound derivatives in inhibiting Quorum Sensing (LasR).[1][11] URL:[Link]
Sources
- 1. Ripretinib - Wikipedia [en.wikipedia.org]
- 2. A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic inhibition of ureolytic activity and growth of Klebsiella pneumoniae in vitro suggests cobinding of fluoride and acetohydroxamic acid at the urease active site and provides a novel strategy to combat ureolytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of potent urease inhibitor, fluorofamide, on Helicobacter sp. in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition of ureolytic activity and growth of Klebsiella pneumoniae in vitro suggests cobinding of fluoride and acetohydroxamic acid at the urease active site and provides a novel strategy to combat ureolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 9. Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal activity of plant and bacterial ureases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (2-Fluorophenyl)urea
This guide serves as an authoritative operational manual for the safe handling, synthesis integration, and disposal of (2-Fluorophenyl)urea (CAS: 656-31-5).[1] It is designed for senior researchers and safety officers requiring immediate, high-fidelity technical data.[1]
Executive Safety Summary & Risk Profile
This compound is a phenylurea derivative frequently employed as a pharmacophore in medicinal chemistry (e.g., in the synthesis of TRPV1 antagonists or kinase inhibitors) and as an intermediate in agrochemical development.
Unlike unsubstituted urea, the fluorinated phenyl ring significantly alters its lipophilicity and metabolic stability, necessitating stricter containment protocols.
Core Hazard Classification (GHS):
-
Acute Toxicity, Oral (Category 3): H301 – Toxic if swallowed.[1]
-
Skin/Eye Irritation (Category 2/2A): H315, H319 – Causes skin and serious eye irritation.
-
STOT-SE (Category 3): H335 – May cause respiratory irritation.[1]
Critical Warning: Metabolic degradation or thermal decomposition may release 2-Fluoroaniline , a highly toxic compound with potential for methemoglobinemia induction.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient.[1] The following matrix defines the required protection levels based on the state of matter and operation scale.
| PPE Component | Specification | Operational Context | Rationale |
| Hand Protection (Primary) | Nitrile (0.11 mm minimum) | Weighing solids (< 1g) | Provides adequate splash protection for dry solids.[1] |
| Hand Protection (Secondary) | Silver Shield / 4H® (Laminate) | Handling Solutions / Scale-up (> 5g) | Phenylureas in organic solvents (e.g., DMF, DMSO) can permeate nitrile.[1] Laminate offers >480 min breakthrough time.[1] |
| Respiratory | N95 / P2 (Minimum) | Solid handling (Closed hood) | Prevents inhalation of fine particulates during weighing.[1] |
| Respiratory (High Risk) | PAPR or Full-Face Respirator (ABEK-P3) | Spill cleanup / Dust generation | Required if engineering controls (fume hood) are compromised.[1] |
| Eye Protection | Chemical Goggles (Indirect Vent) | All Operations | Safety glasses are insufficient due to the risk of fine dust migration or solution splash.[1] |
| Body Protection | Tyvek® Lab Coat (Disposable) | Synthesis / Workup | Prevents contamination of street clothes; disposable nature prevents cross-contamination.[1] |
Operational Protocol: Safe Synthesis & Handling
3.1. Engineering Controls
-
Primary Containment: All operations involving the solid must be performed within a certified chemical fume hood operating at a face velocity of 0.5 m/s .
-
Static Control: Use an antistatic gun or ionizer bar during weighing, as fluorinated ureas can be highly static, leading to aerosolization.
3.2. Experimental Workflow: Weighing & Transfer
The following workflow minimizes exposure during the critical "open-vessel" phase.
Figure 1: Closed-loop handling workflow designed to eliminate inhalation risks during the solubilization of toxic solids.
3.3. Reaction Monitoring & Quenching
-
Reaction Medium: this compound is typically soluble in polar aprotic solvents (DMSO, DMF, DMAc).[1]
-
Quenching: Avoid acidic quenching if possible to prevent hydrolysis to 2-fluoroaniline.[1] If acidic workup is necessary, maintain temperature < 5°C.[1]
Emergency Response & Spill Management
Spill Logic: A dry spill of this compound is manageable, but a solution spill in a penetrating solvent (like DMSO) constitutes a major bio-hazard due to enhanced skin absorption.[1]
Figure 2: Decision logic for spill containment. Note the specific prohibition of paper towels for solution spills to prevent rapid evaporation/permeation.
Waste Disposal & Decontamination
Disposal Protocol:
-
Segregation: Do not mix with general organic waste. Segregate into "Halogenated/Toxic Organic" streams.[1]
-
Labeling: Clearly mark containers with "Contains this compound - TOXIC - Potential Fluoroaniline Source" .[1]
-
Destruction: The preferred method is High-Temperature Incineration (1100°C) with scrubber systems to capture HF and NOx gases.[1]
Decontamination of Glassware:
-
Rinse glassware with acetone, collecting the rinse as halogenated waste.[1]
-
Soak in a surfactant solution (e.g., Alconox) before standard washing.[1]
-
Validation: Verify no residue remains using UV visualization (phenylureas often absorb in the UV range) before removing from the hood.
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 656-31-5, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: 1-(2-fluorophenyl)urea - Hazard Classification. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
